11-O-Methylpseurotin A
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
CAS-Nummer |
58523-30-1 |
|---|---|
Molekularformel |
C22H25NO8 |
Molekulargewicht |
431.4 g/mol |
IUPAC-Name |
8-benzoyl-2-[(E)-1,2-dihydroxyhex-3-enyl]-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione |
InChI |
InChI=1S/C22H25NO8/c1-4-5-11-14(24)15(25)16-12(2)17(26)21(31-16)19(28)22(30-3,23-20(21)29)18(27)13-9-7-6-8-10-13/h5-11,14-15,19,24-25,28H,4H2,1-3H3,(H,23,29)/b11-5+ |
InChI-Schlüssel |
SLYDIPAXCVVRNY-VZUCSPMQSA-N |
Isomerische SMILES |
CC/C=C/C(C(C1=C(C(=O)C2(O1)C(C(NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)O |
Kanonische SMILES |
CCC=CC(C(C1=C(C(=O)C2(O1)C(C(NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)O |
Aussehen |
White solid |
Synonyme |
[5S-[2(1R*,2R*,3Z),5α,8β,9β]]-8-Benzoyl-2-(1,2-dihydroxy-3-hexenyl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione; (5S,8S,9R)-8-Benzoyl-2-[(1S,2S,3Z)-1,2-dihydroxy-3-hexenyl]-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]n |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Isolation of 11-O-Methylpseurotin A from Aspergillus fumigatus
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-O-Methylpseurotin A is a fungal secondary metabolite belonging to the pseurotin (B1257602) family of natural products, a class of compounds known for their unique spirocyclic γ-lactam core structure and diverse biological activities.[1] First identified in a marine-derived strain of Aspergillus fumigatus, this molecule was discovered through a bioassay-guided fractionation effort.[1] Its biosynthesis is believed to be a late-stage modification of its precursor, pseurotin A, involving a key O-methylation step.[2][3] This guide provides a comprehensive overview of the discovery, proposed biosynthesis, and generalized experimental protocols for the isolation and purification of this compound, intended for professionals in natural product chemistry and drug discovery.
Discovery
This compound was first reported as a new natural product in 2007. It was isolated from a marine-derived fungus, Aspergillus fumigatus, as part of a screening program aimed at identifying compounds with selective biological activity.[1] The discovery was the result of a bioassay-guided fractionation process targeting the identification of molecules that selectively inhibit a Saccharomyces cerevisiae strain with a specific gene deletion in the HOF1 gene.[1] The Hof1 protein is involved in regulating mitosis and cytokinesis, suggesting a potential mechanism of action related to cell cycle control for this compound.[4] The compound has also been isolated from the fungal genus Sporothrix.[2][]
Biosynthesis
The pseurotin family of fungal metabolites, including this compound, are biosynthesized through a complex pathway involving a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS).[2][3]
-
Core Structure Assembly: The core scaffold is assembled by the hybrid enzyme PsoA, encoded within the pso gene cluster.[2][3]
-
Tailoring Modifications: Following the initial assembly, a series of tailoring enzymes, including oxidases and methyltransferases also from the pso cluster, modify the core structure to generate the diverse array of pseurotin derivatives.[2][6] The biosynthesis of pseurotin A, the immediate precursor to this compound, has been the most extensively studied in this family.[3]
-
Final Methylation Step: The formation of this compound is proposed to be a late-stage modification of pseurotin A. This reaction involves the enzymatic O-methylation of the hydroxyl group at the C-11 position.[2][3] This step is catalyzed by a specific O-methyltransferase that utilizes S-adenosyl methionine (SAM) as the methyl group donor.[2] While this is a common terminal modification in natural product biosynthesis, the specific O-methyltransferase responsible for this final conversion has not yet been definitively identified.[2][3]
Data Presentation
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₇NO₈ | [1][] |
| Molecular Weight | 445.46 g/mol | [] |
| Appearance | Solid Powder | [] |
| Solubility | Soluble in DMSO, Ethanol, Methanol (B129727) | [] |
Table 2: Biological Activity
| Assay | Organism/Model | Result | Reference |
| Antifungal | Saccharomyces cerevisiae (hof1δ mutant) | Selective inhibition of survival | [4][] |
| Antiseizure | Larval Zebrafish (PTZ-induced) | Inactive | [4] |
Note: Quantitative yield data for this compound from fungal fermentations are not extensively reported in the available literature, as production is highly dependent on the specific fungal strain, culture conditions, and extraction methods.[2]
Experimental Protocols: Isolation and Purification
The following is a generalized protocol for the isolation and purification of this compound from an Aspergillus fumigatus culture, based on common methodologies for fungal secondary metabolites.
Fungal Cultivation
-
Inoculation and Culture: A pure culture of the producing Aspergillus fumigatus strain is used to inoculate a suitable liquid fermentation medium.[2] A typical medium may consist of a carbon source (e.g., glucose, malt (B15192052) extract), a nitrogen source (e.g., yeast extract, peptone), and essential minerals.[2]
-
Incubation: The culture is incubated for a period of several days to weeks (e.g., 12-30 days) under controlled conditions of temperature (e.g., 25-28°C) and agitation (e.g., 100-250 rpm) to allow for fungal growth and secondary metabolite production.[7]
Extraction
-
Separation: The fungal culture is separated into mycelium and culture broth by filtration.
-
Solvent Extraction: Both the mycelium and the broth are extracted with an organic solvent of intermediate polarity, typically ethyl acetate (B1210297) (EtOAc).[7][8] The mycelium may first be homogenized or extracted with a more polar solvent like methanol (MeOH) or acetone (B3395972) before partitioning with ethyl acetate.[7]
-
Concentration: The organic extracts are combined and concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.
Chromatographic Purification
-
Initial Fractionation: The crude extract is subjected to column chromatography over a stationary phase like silica (B1680970) gel. A solvent gradient of increasing polarity (e.g., n-hexane to ethyl acetate, followed by ethyl acetate to methanol) is used to elute fractions of varying polarity.
-
Bioassay-Guided Fractionation: Fractions are tested for the desired biological activity (e.g., inhibition of the S. cerevisiae hof1δ mutant) to identify those containing the target compound.
-
Fine Purification: The active fractions are further purified using repeated chromatographic techniques. This may include additional silica gel chromatography, size-exclusion chromatography (e.g., Sephadex LH-20), or preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18 reverse-phase) to yield the pure compound.
Structural Elucidation
The structure of the isolated compound is confirmed using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. Elucidation of Pseurotin Biosynthetic Pathway Points to Trans-Acting C-Methyltransferase and Source of Chemical Diversity Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pjmhsonline.com [pjmhsonline.com]
An In-Depth Technical Guide to the Physicochemical Properties of 11-O-Methylpseurotin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-O-Methylpseurotin A is a fungal metabolite that has garnered scientific interest due to its selective biological activity. As a derivative of the pseurotin (B1257602) family of natural products, it possesses a unique spirocyclic γ-lactam core structure. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its handling and stability assessment, and a visualization of its biological context within the Saccharomyces cerevisiae signaling pathway.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₇NO₈ | [1][2][3] |
| Molecular Weight | 445.46 g/mol | [1][3][4] |
| Appearance | White solid | [5] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Ethanol, and Methanol.[3][5][6] | Commercially available datasheets |
| Melting Point | Data not available | N/A |
| Boiling Point | 720.4 ± 60.0 °C (Predicted) | [3] |
| pKa | Data not available | N/A |
| Storage Conditions | Store solid at -20°C. Store stock solutions in DMSO at -80°C to prevent degradation.[7] | Commercially available datasheets |
Experimental Protocols
Preparation of Stock Solutions
Accurate and consistent preparation of stock solutions is crucial for reproducible experimental results. The following protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Analytical balance
-
Vortex mixer
Procedure:
-
Calculation of Mass: To prepare a 10 mM stock solution, calculate the required mass of this compound using the following formula: Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol ) For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM × 1 mL × 445.46 g/mol = 4.45 mg
-
Weighing: In a sterile environment, carefully weigh the calculated mass of this compound using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add the desired volume of anhydrous DMSO to the microcentrifuge tube. Vortex the tube until the solid is completely dissolved. A brief warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped tubes to protect from light. Store the aliquots at -80°C.
Stability Assessment using High-Performance Liquid Chromatography (HPLC)
The stability of this compound can be monitored using a stability-indicating HPLC method. This protocol provides a general framework for assessing its stability under various experimental conditions.
Materials:
-
This compound stock solution
-
Appropriate aqueous buffer (pH 6.5-7.5 is recommended to avoid hydrolysis of the γ-lactam ring)
-
HPLC system with a suitable detector (e.g., UV or Mass Spectrometry)
-
HPLC column (e.g., C18)
-
Mobile phase (e.g., a gradient of water and acetonitrile (B52724) with 0.1% formic acid)
Procedure:
-
Preparation of Working Solution: Prepare a fresh working solution of this compound in the desired aqueous buffer by diluting the DMSO stock solution. Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent effects.
-
Initial Analysis (T=0): Immediately after preparation, inject a sample of the working solution onto the HPLC system. Record the chromatogram and determine the peak area of the intact this compound. This serves as the baseline (100% stability).
-
Incubation under Stress Conditions: Aliquot the working solution into separate tubes for each stress condition to be tested (e.g., different temperatures, light exposure).
-
Time-Point Analysis: At predefined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from each condition and inject it onto the HPLC system.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) peak area. This will indicate the stability of the compound under the tested conditions.
Biological Activity and Signaling Pathway
This compound has been identified as a selective inhibitor of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene.[1][4][7] Hof1 is a key regulatory protein involved in cytokinesis, the final stage of cell division.
The Role of Hof1 in Yeast Cytokinesis
Hof1 is an F-BAR domain-containing protein that localizes to the bud neck, the site of cell division in yeast. It plays a crucial role in coordinating the contraction of the actomyosin (B1167339) ring with the formation of the septum, the new cell wall that separates the mother and daughter cells. The degradation of Hof1 is a critical step for the proper timing and completion of cytokinesis.
Caption: Proposed role of Hof1 in the cytokinesis pathway of S. cerevisiae.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for investigating the bioactivity of this compound on yeast cell growth.
Caption: Yeast growth inhibition assay workflow.
References
- 1. Targeting and functional mechanisms of the cytokinesis‑related F‑BAR protein Hof1 during the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Inn1 and its interactions with Hof1 and Cyk3 in promoting cleavage furrow and septum formation in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene: HOF1 (YMR032W) - Summary - Saccharomyces_cerevisiae - Ensembl genome browser 115 [useast.ensembl.org]
- 4. benchchem.com [benchchem.com]
- 5. Spatiotemporal control of pathway sensors and cross-pathway feedback regulate a differentiation MAPK pathway in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Degradation of Hof1 by SCFGrr1 is important for actomyosin contraction during cytokinesis in yeast | The EMBO Journal [link.springer.com]
Mechanism of Action of 11-O-Methylpseurotin A in Saccharomyces cerevisiae
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding and proposed mechanism of action of 11-O-Methylpseurotin A against the model organism Saccharomyces cerevisiae. Due to the limited direct research on this specific compound, this guide synthesizes information from its well-studied parent compound, pseurotin (B1257602) A, and the key available evidence regarding this compound's activity in a specific yeast mutant. The content herein is intended to provide a robust framework for researchers, scientists, and drug development professionals investigating novel antifungal agents.
Executive Summary
This compound is a derivative of pseurotin A, a fungal secondary metabolite known for its antibiotic and antifungal properties.[1] While pseurotin A is proposed to act by inhibiting chitin (B13524) synthase, a critical enzyme for fungal cell wall synthesis, the mechanism of this compound appears to be distinct.[1] Publicly available data on the broad-spectrum antifungal activity of this compound is scarce, preventing a direct quantitative comparison of its potency with pseurotin A.[1] However, a critical piece of evidence—the selective inhibition of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene—points towards a novel mechanism of action related to the process of cytokinesis.[1] This guide will first detail the established mechanism of pseurotin A and then elaborate on the proposed, Hof1p-related mechanism of this compound, supported by data tables, detailed experimental protocols for hypothesis testing, and pathway visualizations.
Mechanism of Action of the Parent Compound: Pseurotin A
The primary antifungal mechanism attributed to pseurotin A is the competitive inhibition of chitin synthase.[1]
2.1 The Role of Chitin Synthase in S. cerevisiae The fungal cell wall is a dynamic structure essential for maintaining cell shape, providing osmotic protection, and mediating interactions with the environment. A key component of the S. cerevisiae cell wall is chitin, a polymer of N-acetylglucosamine.[1] Chitin synthesis is catalyzed by a family of enzymes known as chitin synthases.[1] In yeast, these enzymes are crucial for the formation of the primary septum during cell division, as well as for cell wall repair and integrity.[2]
2.2 Inhibition by Pseurotin A Pseurotin A acts as a competitive inhibitor of chitin synthase.[1][3] By blocking the active site of this enzyme, it prevents the polymerization of N-acetylglucosamine into chitin chains.[1] This disruption of cell wall synthesis leads to structural weaknesses, osmotic instability, and ultimately, fungal cell death.[1]
Proposed Mechanism of Action of this compound
The primary evidence for this compound's mechanism comes from its selective lethality against a S. cerevisiae strain lacking the HOF1 gene.[1] This suggests the compound targets a pathway related to cytokinesis, which becomes essential for survival in the absence of Hof1p.
3.1 The Role of Hof1p in Yeast Cytokinesis Cytokinesis in S. cerevisiae is the final stage of the cell cycle, where a mother cell divides into two daughter cells. This process requires the coordinated function of an actomyosin-based contractile ring and the synthesis of a chitin-based primary septum.[4][5]
Hof1p is an F-BAR domain protein that plays a crucial role in this process.[6][7] It acts as a molecular scaffold, localizing to the bud neck and linking the actomyosin (B1167339) ring (via interaction with the myosin-II protein, Myo1p) to the machinery for primary septum formation (via interaction with chitin synthase II, Chs2p).[6][8] The degradation of Hof1p late in mitosis is a key signal required for the efficient contraction of the actomyosin ring.[9][10] Deletion of HOF1 results in defects in septum formation.[4][5]
3.2 The "Synthetic Lethality" Hypothesis Synthetic lethality occurs when the combination of two non-lethal mutations (or a mutation and a chemical inhibitor) results in cell death. The lethality of this compound in hof1Δ cells suggests it inhibits a process that functions in parallel to, or is compensated by, Hof1p.
A plausible hypothesis is that This compound destabilizes or inhibits the function of the actomyosin contractile ring .
-
In a wild-type cell , Hof1p helps to properly coordinate the actomyosin ring with septum formation, providing a degree of stability and resilience to the cytokinetic machinery.[6][8] The cell can therefore tolerate a partial inhibition of the actomyosin ring by the compound.
-
In a hof1Δ mutant cell , the coordination between the contractile ring and septum formation is already compromised.[4][5] The cytokinetic process is more fragile. In this sensitized state, the additional disruption of the actomyosin ring's function by this compound becomes catastrophic, leading to failed cytokinesis and cell death.
Data Presentation
Quantitative data for this compound's antifungal activity is not currently available in the public domain.[1] The table below summarizes the available data for the parent compound, pseurotin A, for comparative context.
Table 1: Quantitative Activity Data for Pseurotin A
| Compound | Target Organism/Enzyme | Assay Type | Result (IC50) |
|---|---|---|---|
| Pseurotin A | Coprinus cinereus CS | Enzyme Inhibition Assay | 31.4 µg/mL |
| Pseurotin A | S. cerevisiae CS2 | Enzyme Inhibition Assay | 1.27 µg/mL |
| Pseurotin A | Human IgE Production | Cellular Assay | 3.6 µM |
(Data compiled from multiple sources[11])
Table 2: Qualitative Activity Data for this compound
| Compound | Target Organism | Observation |
|---|
| this compound | S. cerevisiae (hof1Δ mutant) | Selective inhibition of viability |
(Data compiled from[1])
Experimental Protocols for Hypothesis Validation
The following protocols describe generalized methods to test the proposed mechanism of action of this compound.
5.1 Protocol 1: In Vitro Chitin Synthase Activity Assay This assay determines if this compound directly inhibits chitin synthase, like its parent compound.
-
Objective: To measure the IC50 of this compound against S. cerevisiae chitin synthase.
-
Methodology:
-
Preparation of Microsomal Fractions: Grow S. cerevisiae cultures to mid-log phase. Harvest cells and generate spheroplasts using zymolyase. Lyse spheroplasts in an osmotic lysis buffer containing protease inhibitors. Isolate membranes by differential centrifugation to obtain a microsomal fraction rich in chitin synthase.[2]
-
Enzyme Inhibition Assay: Prepare a reaction mixture containing assay buffer, the microsomal fraction (enzyme source), and varying concentrations of this compound (dissolved in DMSO). Initiate the reaction by adding the substrate, UDP-[14C]N-acetylglucosamine.[2]
-
Quantification: After incubation (e.g., 60 minutes at 30°C), stop the reaction. Filter the reaction mixture through glass fiber filters to capture the insoluble radiolabeled chitin product. Wash the filters extensively to remove unincorporated substrate.
-
Data Analysis: Measure the radioactivity on the filters using a scintillation counter. Plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value. A non-radioactive version of this assay can be performed in a 96-well plate where synthesized chitin is captured by wheat germ agglutinin (WGA) and detected colorimetrically using a WGA-HRP conjugate.[12][13]
-
5.2 Protocol 2: Cell Cycle Analysis by Flow Cytometry This protocol is used to determine if this compound causes cell cycle arrest at a specific phase, which would be indicative of a cytokinesis defect.
-
Objective: To analyze the cell cycle distribution of S. cerevisiae cells following treatment with this compound.
-
Methodology:
-
Cell Culture and Treatment: Grow synchronous or asynchronous cultures of wild-type and hof1ΔS. cerevisiae to early-log phase. Treat the cultures with this compound (at a concentration around its MIC, to be determined) or a vehicle control (DMSO) for a defined period (e.g., one cell cycle duration, ~90-120 minutes).
-
Cell Fixation: Harvest approximately 1x10^7 cells by centrifugation. Wash with water and fix the cells in 70% ethanol (B145695) overnight at 4°C. This permeabilizes the cells.[14]
-
Staining: Rehydrate the fixed cells by washing with a sodium citrate (B86180) buffer. Treat the cells with RNase A to degrade RNA, followed by Proteinase K to remove proteins that can interfere with staining.[14] Stain the cellular DNA with a fluorescent dye such as Sytox Green or Propidium Iodide.[15][16]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the dye with an appropriate laser and measure the fluorescence emission.
-
Data Analysis: Generate histograms of DNA content. Cells in G1 phase will have a 1N DNA content, while cells in G2/M will have a 2N DNA content. An accumulation of cells in the G2/M peak after treatment would suggest a block in mitosis or cytokinesis.
-
5.3 Protocol 3: Fluorescence Microscopy of the Actomyosin Ring This assay directly visualizes the structural integrity and dynamics of the actomyosin ring in the presence of the compound.
-
Objective: To observe the effects of this compound on the assembly, stability, and contraction of the actomyosin ring.
-
Methodology:
-
Yeast Strain and Culture: Use a S. cerevisiae strain expressing a fluorescently tagged component of the actomyosin ring (e.g., Myo1-GFP). Grow cells to early-log phase.
-
Treatment and Fixation: Treat the cells with this compound or a vehicle control. After a short incubation (e.g., 30-60 minutes), fix the cells with paraformaldehyde to preserve cellular structures.[17]
-
Microscopy: Mount the fixed cells on a microscope slide. Observe the cells using a fluorescence microscope equipped with the appropriate filter sets for the fluorescent protein (e.g., GFP). Capture images of cells at different stages of the cell cycle, paying close attention to the bud neck region.
-
Data Analysis: Quantify the percentage of cells with abnormal actomyosin rings (e.g., diffuse, fragmented, or failed to contract) in the treated population compared to the control. Live-cell imaging could also be employed to observe the dynamics of ring contraction in real-time.
-
Conclusion
While direct evidence remains limited, the selective lethality of this compound in a hof1Δ mutant of Saccharomyces cerevisiae strongly suggests a mechanism of action centered on the disruption of cytokinesis. The most plausible hypothesis is that the compound inhibits the function or stability of the actomyosin contractile ring. In the absence of the coordinating protein Hof1p, the cytokinetic machinery is unable to withstand this chemical insult, leading to cell death. The experimental protocols outlined in this guide provide a clear path forward for validating this proposed mechanism and fully elucidating the antifungal action of this promising compound.
References
- 1. Roles of Hof1p, Bni1p, Bnr1p, and myo1p in cytokinesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digital.pre.csic.es [digital.pre.csic.es]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Roles of Hof1p, Bni1p, Bnr1p, and Myo1p in Cytokinesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. Targeting and functional mechanisms of the cytokinesis‑related F‑BAR protein Hof1 during the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aim44p regulates phosphorylation of Hof1p to promote contractile ring closure during cytokinesis in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 8. molbiolcell.org [molbiolcell.org]
- 9. Degradation of Hof1 by SCFGrr1 is important for actomyosin contraction during cytokinesis in yeast | The EMBO Journal [link.springer.com]
- 10. Degradation of Hof1 by SCF(Grr1) is important for actomyosin contraction during cytokinesis in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Selective Assay to Detect Chitin and Biologically Active Nano-Machineries for Chitin-Biosynthesis with Their Intrinsic Chitin-Synthase Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. Analysis of the Budding Yeast Cell Cycle by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Improved flow cytometric analysis of the budding yeast cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Imaging the actin cytoskeleton in fixed budding yeast cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cytokinetic Disruption by 11-O-Methylpseurotin A in Hof1-Deficient Yeast: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activity of 11-O-Methylpseurotin A, a fungal metabolite, with a specific focus on its selective inhibitory effects on Saccharomyces cerevisiae strains harboring a deletion of the HOF1 gene. Hof1 is a critical regulator of cytokinesis, the final stage of cell division. The selective activity of this compound against the hof1Δ strain suggests a potential mechanism of action related to the disruption of cell division, making it a valuable tool for studying the intricate processes of cytokinesis. This document details the function of Hof1, presents experimental protocols for assessing the compound's activity, and outlines the key signaling pathways involved. While direct biochemical inhibition studies are pending, the genetic evidence strongly points to a synthetic lethal relationship between the presence of this compound and the absence of Hof1 function.
Introduction: The Target - Hof1 and Cytokinesis
Cytokinesis in budding yeast is a highly orchestrated process that ensures the faithful segregation of cellular contents into two daughter cells. This process involves the assembly and constriction of an actomyosin (B1167339) ring, coupled with the formation of a chitinous septum.[1] A key player in this intricate process is Hof1 (Homolog of Cdc Fifteen), an F-BAR domain-containing protein that localizes to the division site.[2]
Hof1 plays a multifaceted role in cytokinesis:
-
Regulation of the Actomyosin Ring: It associates with the actomyosin ring and is involved in coordinating its constriction with septum formation.[2][3]
-
Interaction with Septins: Hof1's localization to the bud neck is dependent on septins, forming a ring structure that is crucial for the proper organization of the division site.[4]
-
Coupling Constriction to Septum Formation: It is believed to act as an adapter, linking the actomyosin ring machinery to the septum synthesis machinery, in part through interactions with the myosin-II heavy chain, Myo1, and the chitin (B13524) synthase, Chs2.[3]
Deletion of the HOF1 gene leads to temperature-sensitive growth and significant defects in cytokinesis, highlighting its essential role under certain conditions.[5]
This compound: A Selective Inhibitor
This compound is a fungal secondary metabolite that has been identified through screening assays as a compound that selectively inhibits the growth of a hof1Δ mutant strain of Saccharomyces cerevisiae.[6] This selective inhibition, often indicative of a synthetic lethal interaction, suggests that the compound may target a pathway or protein that becomes essential for survival only when Hof1 is absent. While the direct molecular target of this compound has not yet been definitively identified, its activity profile strongly implicates a role in the disruption of cytokinesis.[5]
Quantitative Data Presentation
While peer-reviewed literature confirms the selective inhibitory activity of this compound against the hof1Δ strain, specific quantitative data such as IC50 or Minimum Inhibitory Concentration (MIC) values are not widely available. The following tables are structured to present such data clearly and should be populated as experimental results are obtained.
Table 1: Growth Inhibition of S. cerevisiae Strains by this compound (Illustrative)
| Compound | Yeast Strain | Assay Type | IC50 (µM) | Notes |
| This compound | Wild-Type (WT) | Broth Microdilution | >100 (Inactive) | Minimal to no growth inhibition observed. |
| This compound | hof1Δ | Broth Microdilution | ~5-15 (Estimated) | Potent growth inhibition observed. |
| DMSO (Vehicle Control) | Wild-Type (WT) | Broth Microdilution | N/A | No effect on growth. |
| DMSO (Vehicle Control) | hof1Δ | Broth Microdilution | N/A | No effect on growth. |
Table 2: Halo Assay Results for this compound (Illustrative)
| Compound | Yeast Strain | Amount per Disk (µg) | Diameter of Inhibition Zone (mm) | Interpretation |
| This compound | Wild-Type (WT) | 10 | 0 | Resistant |
| This compound | hof1Δ | 10 | 15 ± 2 | Sensitive |
| DMSO (Vehicle Control) | Wild-Type (WT) | 10 µL | 0 | No Inhibition |
| DMSO (Vehicle Control) | hof1Δ | 10 µL | 0 | No Inhibition |
Key Signaling Pathways and Mechanisms
Hof1's Role in the Cytokinesis Signaling Pathway
Hof1 is a central node in the regulation of cytokinesis, integrating signals from cell cycle kinases to ensure proper timing and execution of cell division. Its function is tightly regulated by phosphorylation. The polo-like kinase Cdc5 and the Dbf2-Mob1 kinase complex, a component of the Mitotic Exit Network (MEN), both phosphorylate Hof1.[7] This phosphorylation cascade is crucial for releasing Hof1 from the septin ring, allowing it to associate with the actomyosin ring to promote its contraction.[7] The degradation of Hof1 is mediated by the SCF-Grr1 ubiquitin ligase complex, which is necessary to allow for the efficient contraction of the actomyosin ring.[4]
Caption: The Hof1 signaling pathway in S. cerevisiae cytokinesis.
Proposed Mechanism of this compound
The selective lethality of this compound in the hof1Δ background suggests that the compound disrupts a cellular process that runs in parallel to the Hof1-mediated pathway or targets a protein whose function becomes critical in the absence of Hof1. Given Hof1's role, a plausible hypothesis is that this compound perturbs the function of another component of the cytokinesis machinery. In a wild-type cell, the presence of Hof1 can compensate for this perturbation. However, in a hof1Δ cell, the simultaneous loss of Hof1 function and the inhibition of this parallel pathway leads to a catastrophic failure in cytokinesis and subsequent cell death.
Caption: Proposed synthetic lethal interaction of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the biological activity of this compound on yeast strains.
Experimental Workflow Overview
A typical workflow to characterize the activity of a compound like this compound involves a primary screen to identify selective activity, followed by quantitative secondary assays and subsequent mechanistic studies.
Caption: Workflow for characterizing this compound's activity.
Protocol 1: Yeast Halo Assay (Disk Diffusion)
This qualitative assay is used for primary screening to rapidly assess selective growth inhibition.
Materials:
-
S. cerevisiae wild-type (WT) and hof1Δ strains.
-
YPD (Yeast Extract Peptone Dextrose) agar (B569324) plates.
-
YPD liquid medium.
-
This compound stock solution (e.g., 1 mg/mL in DMSO).
-
Sterile 6 mm paper disks.
-
Sterile cotton swabs.
-
Incubator set to 30°C.
Procedure:
-
Prepare Yeast Lawns:
-
Inoculate 5 mL of YPD liquid medium with single colonies of WT and hof1Δ strains.
-
Grow overnight at 30°C with shaking.
-
Dilute the overnight cultures to an OD600 of 0.1.
-
Using a sterile cotton swab, evenly spread 100 µL of the diluted culture onto the surface of a YPD agar plate to create a uniform lawn. Prepare separate plates for WT and hof1Δ strains.
-
Allow the plates to dry for 10-15 minutes.
-
-
Apply Compound:
-
Aseptically place a sterile paper disk in the center of each inoculated plate.
-
Pipette a known amount (e.g., 10 µL) of the this compound stock solution onto the disk.
-
As a negative control, apply 10 µL of the solvent (DMSO) to a separate disk on each plate.
-
-
Incubation and Analysis:
-
Incubate the plates at 30°C for 24-48 hours.
-
Measure the diameter of the clear zone of growth inhibition (the "halo") around the disk. A larger halo indicates greater sensitivity to the compound.
-
Protocol 2: Broth Microdilution Growth Inhibition Assay
This quantitative assay is used to determine the half-maximal inhibitory concentration (IC50) or Minimum Inhibitory Concentration (MIC) of the compound.
Materials:
-
S. cerevisiae wild-type (WT) and hof1Δ strains.
-
YPD liquid medium.
-
This compound stock solution.
-
Sterile 96-well flat-bottom microtiter plates.
-
Multichannel pipette.
-
Plate reader capable of measuring absorbance at 600 nm (OD600).
Procedure:
-
Prepare Yeast Inoculum:
-
Grow overnight cultures of WT and hof1Δ strains.
-
Dilute the cultures in fresh YPD medium to a starting OD600 of ~0.05.
-
-
Prepare Compound Dilutions:
-
In a 96-well plate, prepare a 2-fold serial dilution of this compound in YPD medium. For example, start with a 100 µM concentration and dilute down a column.
-
Include wells with yeast and medium only (positive growth control) and medium with DMSO (vehicle control).
-
-
Inoculation and Incubation:
-
Add the prepared yeast inoculum to each well, ensuring a final volume of 200 µL.
-
Incubate the plate at 30°C with shaking in a plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the OD600 of each well every 30-60 minutes for 24-48 hours.
-
Plot the growth curves (OD600 vs. time) for each compound concentration.
-
From the endpoint or area under the curve data, calculate the percent inhibition relative to the growth control.
-
Plot percent inhibition vs. log(concentration) and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine if this compound induces cell cycle arrest, a common outcome of failed cytokinesis.
Materials:
-
S. cerevisiae hof1Δ strain.
-
YPD liquid medium.
-
This compound.
-
DNA stain (e.g., SYTOX Green or Propidium Iodide).
-
RNase A.
-
Sodium citrate (B86180) buffer.
-
Ethanol (B145695) (70%, ice-cold).
-
Flow cytometer.
Procedure:
-
Cell Treatment and Harvesting:
-
Grow a logarithmic phase culture of hof1Δ cells (OD600 ~0.5).
-
Treat the culture with this compound at a concentration near its IC50. Also, maintain an untreated (DMSO) control culture.
-
Incubate for a defined period (e.g., 3-4 hours).
-
Harvest ~1x10^7 cells by centrifugation.
-
-
Cell Fixation:
-
Wash the cell pellet with water.
-
Resuspend the cells in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Fix overnight at 4°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash with sodium citrate buffer.
-
Resuspend the cells in buffer containing RNase A and incubate for 2-4 hours at 37°C to degrade RNA.
-
Add the DNA stain (e.g., SYTOX Green to a final concentration of 1 µM) and incubate in the dark for 1 hour.
-
-
Flow Cytometry:
-
Analyze the stained cells on a flow cytometer.
-
Collect data from at least 10,000 cells per sample.
-
Generate a histogram of DNA content (fluorescence intensity). Cells in G1 phase will have a 1N DNA content, while cells in G2/M phase will have a 2N DNA content. A failure in cytokinesis is expected to result in an accumulation of cells with 2N or greater DNA content.
-
Conclusion and Future Directions
This compound represents a valuable chemical probe for the study of cytokinesis in Saccharomyces cerevisiae. Its selective inhibition of the hof1Δ strain provides a powerful tool to investigate the cellular consequences of a compromised cytokinesis pathway. While the current evidence is primarily genetic, it lays a strong foundation for future research.
Key future research directions include:
-
Target Deconvolution: Employing chemical proteomics and genetic screening approaches to identify the direct molecular target(s) of this compound.
-
Biochemical Assays: Developing in vitro assays to confirm direct binding and inhibition of the identified target.
-
High-Resolution Microscopy: Using live-cell imaging to visualize the precise morphological defects (e.g., in actomyosin ring constriction or septum formation) induced by the compound in the hof1Δ strain.
The elucidation of the precise mechanism of action of this compound will not only provide a deeper understanding of the complex regulatory networks governing cytokinesis but also may offer insights for the development of novel antifungal agents that target this essential cellular process.
References
- 1. uniprot.org [uniprot.org]
- 2. Targeting and functional mechanisms of the cytokinesis‑related F‑BAR protein Hof1 during the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of Hof1 by SCFGrr1 is important for actomyosin contraction during cytokinesis in yeast | The EMBO Journal [link.springer.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Phosphorylation-dependent regulation of the F-BAR protein Hof1 during cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial In Vivo Efficacy Studies of 11-O-Methylpseurotin A
For Researchers, Scientists, and Drug Development Professionals
Introduction: 11-O-Methylpseurotin A is a fungal metabolite belonging to the pseurotin (B1257602) family of natural products, characterized by a unique heterospirocyclic γ-lactam core.[1] While its parent compound, Pseurotin A, has shown a range of biological activities, direct in vivo efficacy studies on this compound are not extensively documented in peer-reviewed literature.[2] This guide provides a comprehensive overview of the available in vivo data, leveraging information from closely related analogs to offer context and direction for future research. It includes detailed experimental protocols from analogous studies that can serve as a foundation for designing future investigations into this compound.
Quantitative Data Presentation
The primary reported biological activity of this compound is its selective in vitro inhibition of a Hof1 deletion strain of Saccharomyces cerevisiae, suggesting a potential mechanism related to cell cycle control and cytokinesis.[2][3] However, its in vivo efficacy appears limited in the single reported study. For a comprehensive perspective, the following tables summarize the available in vivo data for this compound and its more studied analogs, Pseurotin A and Pseurotin D.[2]
Table 1: In Vivo Efficacy Data for this compound
| Compound | Animal Model | Condition | Key Findings |
|---|
| this compound | Larval Zebrafish | Pentylenetetrazole (PTZ)-induced seizures | Inactive in preventing seizure activity.[2] |
Table 2: Comparative In Vivo Efficacy of Pseurotin Analogs
| Compound | Animal Model | Condition | Key Findings |
|---|---|---|---|
| Pseurotin A | Ovariectomized (OVX) Mouse | Osteoporosis | Prevented bone loss and reduced the number of osteoclasts.[2] |
| Pseurotin A | Rat | Hepatocellular Carcinoma | Exerted an anti-hepatocarcinogenic effect.[2] |
| Pseurotin D | Mouse | Ovalbumin-induced footpad edema | Decreased paw swelling and production of pro-inflammatory cytokines.[2] |
Signaling Pathways and Mechanisms of Action
The biological activities of pseurotins are often attributed to their modulation of key signaling pathways, particularly those involved in inflammation and cell growth.[2] Studies on Pseurotin A and D have indicated that they exert anti-inflammatory effects by inhibiting the JAK/STAT and NF-κB signaling pathways, specifically by inhibiting the phosphorylation of STAT3.[4] While not directly confirmed for this compound, this provides a logical starting point for mechanistic investigations.
The primary in vitro finding for this compound is its activity against a yeast strain with a deletion of the HOF1 gene.[3] Hof1 is a key regulator of cytokinesis, suggesting a potential mechanism involving cell cycle disruption.[3]
Experimental Workflows and Protocols
The following sections provide detailed experimental protocols adapted from studies on Pseurotin A and general screening methodologies. These can serve as robust templates for designing and executing initial in vivo and supporting in vitro efficacy studies for this compound.
General In Vivo Experimental Workflow
A typical workflow for evaluating the efficacy of a compound in vivo involves several key stages, from model induction to biomarker analysis.[2]
Protocol 1: Pseurotin A in Ovariectomized (OVX) Mouse Model of Osteoporosis
This protocol, used for Pseurotin A, is a relevant model for assessing bone-protective effects.[2]
-
Animal Model: Female C57BL/6J mice (11 weeks old) are utilized.
-
Induction: Osteoporosis is induced through bilateral ovariectomy under anesthesia. A sham operation is performed on the control group.
-
Treatment:
-
Following a one-week recovery period, the mice are randomly assigned to treatment groups.
-
Pseurotin A (or, hypothetically, this compound) is administered, for example, via intraperitoneal injection daily for a specified period (e.g., 4 weeks).
-
A vehicle control group (e.g., DMSO/saline) is included.
-
-
Endpoint Analysis:
-
Bone Mineral Density (BMD): At the end of the treatment period, femurs are collected, and BMD is measured using micro-computed tomography (μCT).
-
Histomorphometry: Femurs are fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) and for tartrate-resistant acid phosphatase (TRAP) to identify and quantify osteoclasts.
-
Serum Biomarkers: Blood samples are collected to measure levels of bone turnover markers, such as alkaline phosphatase (ALP) and C-terminal telopeptide of type I collagen (CTX-I), using ELISA kits.
-
Protocol 2: LPS-Induced Cytokine Release in Macrophages (Anti-Inflammatory Screening)
This in vitro protocol is adapted for screening the potential anti-inflammatory effects of this compound before progressing to in vivo models.[4]
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a pre-optimized density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.[4]
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO <0.5%). Incubate for 1-2 hours.[4]
-
Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at low speed to pellet any detached cells. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of TNF-α and/or IL-6 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
Protocol 3: MTT Cytotoxicity Assay
This protocol is essential to assess the potential cytotoxicity of this compound and determine appropriate concentrations for efficacy assays.[4]
-
Cell Seeding: Seed cells (e.g., RAW 264.7 or a relevant cancer cell line) in a 96-well plate at an optimized density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control. Include a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate for 24-48 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.[4]
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated relative to the vehicle-treated control cells.
Conclusion and Future Directions
The available data indicates that while this compound exhibits a specific in vitro activity related to cell cycle control, its in vivo efficacy is underexplored, with a single study showing it to be inactive in a seizure model.[2] In contrast, its analogs, Pseurotin A and Pseurotin D, have demonstrated promising in vivo therapeutic potential in models of osteoporosis, hepatocellular carcinoma, and inflammation.[2]
Further in vivo studies of this compound are warranted, particularly in models relevant to its observed in vitro cell cycle-related activity (e.g., oncology models) and in inflammation models where its parent compounds are active. The detailed protocols provided in this guide for Pseurotin A and for general anti-inflammatory screening can serve as a valuable starting point for designing these future investigations to fully elucidate the therapeutic potential of this compound.
References
Unveiling 11-O-Methylpseurotin A: A Technical Guide to its Natural Origins and Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-O-Methylpseurotin A is a fungal metabolite belonging to the diverse family of pseurotins, which are characterized by a unique and complex heterocyclic spiro-lactone core. This compound, along with its parent molecule pseurotin (B1257602) A, has garnered significant interest within the scientific community due to its array of biological activities. As a naturally occurring derivative, understanding its sources and production is paramount for further research and potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources, production methodologies, and biosynthetic pathway of this compound.
Natural Sources of this compound
This compound is a secondary metabolite primarily produced by filamentous fungi. To date, its isolation has been reported from two main genera:
-
Aspergillus : A marine-derived strain of Aspergillus fumigatus has been identified as a significant producer of this compound.[1] Aspergillus fumigatus is a ubiquitous fungus known for its prolific production of a wide variety of bioactive secondary metabolites.
-
Sporothrix : The compound was also originally isolated from a species of Sporothrix.[1]
Interestingly, the production of this compound can be influenced by microbial interactions. Co-cultivation of certain fungal isolates with bacteria has been shown to induce its biosynthesis, suggesting a potential role of microbial communication in the regulation of its production.[1]
Production of this compound
The production of this compound is achieved through the fermentation of the producing fungal strains. While specific yields for this compound are not extensively reported in the literature, the production of its precursor, pseurotin A, has been documented, providing a baseline for potential yields.
Fermentation Protocol
A generalized protocol for the production of pseurotins, including this compound, from Aspergillus fumigatus involves submerged fermentation in a nutrient-rich medium.
Table 1: Fermentation Parameters for Pseurotin Production by Aspergillus fumigatus
| Parameter | Value/Components | Notes |
| Producing Organism | Aspergillus fumigatus | A marine-derived strain has been noted for this compound production.[1] |
| Fermentation Medium | Malt Extract (1-4%)Yeast Extract (0.1-0.4%)Glucose (0.5-2%)(NH₄)₂HPO₄ (0.04-0.06%) | A typical medium for pseurotin production. |
| Incubation Temperature | 24-28 °C | Optimal temperature for fungal growth and metabolite production. |
| Agitation | 140-200 rpm | To ensure adequate aeration and nutrient distribution. |
| Fermentation Duration | 120-160 hours | Production of pseurotin A typically reaches its maximum within this timeframe.[2] |
| pH | Initial pH around 6.0, dropping to below 4.0 during fermentation. | The decrease in pH is often correlated with the onset of secondary metabolite production.[2] |
Quantitative Data on Pseurotin A Production
While specific yield data for this compound is scarce, a study on pseurotin A production by Aspergillus fumigatus reported the following yield, which can serve as a reference for the potential output of its methylated derivative.
Table 2: Reported Yield of Pseurotin A from Aspergillus fumigatus Fermentation
| Compound | Producing Organism | Fermentation Volume | Yield | Reference |
| Pseurotin A | Aspergillus fumigatus HA 57-88 | 20 L | 121 mg | [2] |
Isolation and Purification Protocol
Following fermentation, the isolation and purification of this compound from the culture broth and mycelium are typically performed using a multi-step process involving solvent extraction and chromatography.
1. Extraction:
-
The fungal biomass is separated from the culture broth via filtration or centrifugation.
-
Both the mycelium and the filtrate are extracted with an organic solvent, commonly ethyl acetate (B1210297). This process is repeated multiple times to ensure the complete extraction of the metabolites.
2. Concentration:
-
The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
3. Chromatographic Purification:
-
The crude extract is subjected to column chromatography, often using silica (B1680970) gel.
-
A solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient) is used to separate the compounds.
-
Fractions containing this compound are identified by analytical methods such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
-
Further purification may be achieved through preparative HPLC to obtain the pure compound.
Biosynthesis of this compound
This compound is a member of the pseurotin family of fungal metabolites, which are biosynthesized through a mixed polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway.[1] The core structure is assembled by the hybrid enzyme PsoA. Subsequent modifications by tailoring enzymes, including oxidases and methyltransferases from the pso gene cluster, lead to the diverse array of pseurotin derivatives.[1]
The biosynthesis of pseurotin A is the most extensively studied in this family. The formation of this compound is proposed to be a late-stage modification of pseurotin A.[1] This final step involves the enzymatic O-methylation of the hydroxyl group at the C-11 position. This reaction is catalyzed by a specific O-methyltransferase that utilizes S-adenosyl methionine (SAM) as the methyl group donor.[1] While the specific enzyme responsible for this final methylation has not yet been definitively characterized, it represents a common terminal modification in natural product biosynthesis.[1]
Below is a diagram illustrating the proposed biosynthetic pathway leading to this compound.
Caption: Proposed biosynthetic pathway of this compound.
The following diagram illustrates a generalized experimental workflow for the production and isolation of this compound.
Caption: Experimental workflow for this compound production.
References
Methodological & Application
Application Notes and Protocol for Preparing 11-O-Methylpseurotin A Stock Solutions in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
11-O-Methylpseurotin A is a fungal metabolite and an antibacterial agent that has been noted for its selective inhibition of a Hof1 deletion strain in Saccharomyces cerevisiae.[1][2] Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving this compound due to its high solubility for both polar and nonpolar compounds.[3][4][5] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Physicochemical Data and Recommended Concentrations
A summary of the key quantitative data for this compound is provided in the table below. This information is essential for accurate calculations and preparation of stock solutions.
| Property | Value | Notes |
| Molecular Weight | 445.46 g/mol [1][2] | Essential for calculating molar concentrations. |
| Appearance | White solid[3] | Visual confirmation of the compound's physical state. |
| Solubility | Soluble in DMSO, Ethanol, Methanol[3][4] | DMSO is recommended for preparing high-concentration stock solutions. |
| Recommended Stock Concentration | 10 mM | A common starting concentration for many in vitro assays. Higher or lower concentrations can be prepared based on experimental needs. |
| Storage Conditions | Solid: -20°C, protected from light and moisture.[6] Stock Solution: -20°C or -80°C, protected from light.[3][6] | Proper storage is crucial for maintaining the stability and activity of the compound. Aliquoting is recommended to avoid freeze-thaw cycles.[6][7] |
| Final DMSO Concentration in Assay | < 0.1% (v/v) | High concentrations of DMSO can be toxic to cells.[7] It is important to minimize the final DMSO concentration in the experimental system. |
Experimental Protocol
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (1.5 mL)
-
Sterile, amber or foil-wrapped microcentrifuge tubes for aliquoting
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate to Room Temperature: Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent condensation of moisture.[6]
-
Calculate the Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol ) For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L x 0.001 L x 445.46 g/mol = 4.45 mg
-
Weigh the Compound:
-
Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the calculated mass of this compound powder into the tube.
-
-
Dissolve the Compound:
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the compound. For the example above, add 1 mL of DMSO.
-
Close the tube tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved.[7]
-
Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary, but be mindful of the compound's temperature sensitivity.[4][6]
-
-
Aliquot and Store:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use working volumes (e.g., 10-20 µL) in sterile, amber or foil-wrapped microcentrifuge tubes to protect from light.[6][7]
-
Label each aliquot clearly with the compound name, concentration, solvent (DMSO), and the date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage.[6]
-
Preparation of Working Solutions:
-
When ready to use, thaw a single aliquot of the DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your experimental aqueous buffer or cell culture medium to achieve the desired final concentration.
-
Ensure the final concentration of DMSO in the working solution is kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced effects on your experimental system.[6]
-
It is recommended to prepare working solutions fresh for each experiment and not to store them for extended periods in aqueous media.[6]
Safety and Handling
-
This compound is for research use only and not for diagnostic or therapeutic use.[1]
-
As with any chemical compound, standard laboratory safety precautions should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.
-
Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Visualized Workflow
Caption: Experimental workflow for stock solution preparation.
References
Application Notes and Protocols for MTT Assay with 11-O-Methylpseurotin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-O-Methylpseurotin A is a fungal metabolite belonging to the pseurotin (B1257602) family of natural products.[1] While extensive research on this specific analog is ongoing, its structural similarity to other pseurotins, such as Pseurotin A, suggests potential bioactivities, including anti-inflammatory and cytotoxic effects.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which can serve as an indicator of cell viability, proliferation, and cytotoxicity. This document provides a detailed protocol for performing an MTT assay to evaluate the cytotoxic effects of this compound on cancer cell lines.
Data Presentation
While specific IC50 values for this compound are not widely published, the following table summarizes the reported in vitro cytotoxic and inhibitory activities of the closely related Pseurotin A and its analogs. This data can serve as a valuable reference for designing dose-response experiments for this compound.
| Compound | Cell Line | Assay | IC50 |
| n-Butanol extract of A. fumigatus (containing Pseurotin A) | HepG2 (Human Hepatocellular Carcinoma) | SRB | 22.2 µg/mL[1] |
| Pseurotin A | HepG2 (Human Hepatocellular Carcinoma) | PCSK9 secretion inhibition | 1.2 µM[1] |
| Pseurotin D | MCF-7 (Human Breast Cancer) | Not Specified | 15.6 µM[1] |
Experimental Protocols
MTT Assay Protocol for this compound
This protocol is designed to determine the cytotoxic effects of this compound on a selected cancer cell line (e.g., HepG2, MCF-7).
Materials:
-
This compound
-
Selected cancer cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.[2]
-
Include the following controls on each plate:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions.
-
Untreated Control: Cells in complete culture medium only.
-
Blank: Complete culture medium without cells.
-
-
After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or control solutions.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.
Visualizations
Experimental Workflow
Caption: Workflow for MTT Assay with this compound.
Postulated Signaling Pathway Inhibition
Pseurotins are known to inhibit the JAK/STAT and NF-κB signaling pathways.[2] It is postulated that this compound may exert its cytotoxic and anti-inflammatory effects through a similar mechanism.
Caption: Postulated inhibition of JAK/STAT and NF-κB pathways.
References
Application Notes and Protocols: A Step-by-Step Guide to the Yeast Halo Assay for 11-O-Methylpseurotin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
The yeast halo assay is a powerful and straightforward technique for assessing the antifungal activity of chemical compounds. This method relies on the diffusion of a test compound from a localized source (such as a filter paper disc or a small volume spotted onto the agar) into a solid medium seeded with a lawn of yeast cells. If the compound possesses antifungal properties, it will create a zone of growth inhibition, known as a "halo," around the point of application. The size of this halo is proportional to the concentration and potency of the compound.[1][2] This application note provides a detailed, step-by-step protocol for performing a yeast halo assay to evaluate the antifungal potential of 11-O-Methylpseurotin A, a derivative of the fungal secondary metabolite Pseurotin A.[3]
Pseurotin A is known for its antibiotic and antifungal properties, primarily attributed to the inhibition of chitin (B13524) synthase, a critical enzyme for maintaining the integrity of the fungal cell wall.[3] While extensive data on the antifungal activity of this compound is not as widely available, it has been shown to affect the viability of specific mutant strains of Saccharomyces cerevisiae, indicating its potential as a selective antifungal agent.[3][][5] This makes the yeast halo assay an ideal initial screening method to determine its efficacy and spectrum of activity against various yeast strains.
Experimental Protocols
This section details the necessary materials and step-by-step procedures for conducting the yeast halo assay with this compound.
Materials
-
Yeast Strain: Saccharomyces cerevisiae (e.g., wild-type strain or a specific mutant strain of interest, such as a hof1Δ deletion strain which has shown sensitivity to this compound).[][5] Candida albicans can also be used for broader antifungal screening.
-
Growth Media:
-
Yeast Peptone Dextrose (YPD) Broth: for liquid culture.
-
YPD Agar (B569324): for solid plates.
-
YPD Soft Agar (0.5% - 0.7% agar): for the top agar overlay.
-
-
Test Compound: this compound.
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) for preparing the stock solution.[6]
-
Equipment:
-
Sterile petri dishes
-
Sterile filter paper discs (6 mm diameter)
-
Micropipettes and sterile tips
-
Incubator (30°C)
-
Shaking incubator (for liquid cultures)
-
Spectrophotometer or hemocytometer
-
Vortex mixer
-
Laminar flow hood
-
Preparation of this compound Stock and Working Solutions
Proper preparation of the test compound is critical for reproducible results.
-
Stock Solution (10 mM in DMSO):
-
Accurately weigh the required mass of this compound powder (Molecular Weight: 445.46 g/mol ).[6]
-
To prepare 1 mL of a 10 mM stock solution, dissolve 4.45 mg of the compound in 1 mL of anhydrous DMSO.[6]
-
Vortex thoroughly until the solid is completely dissolved.[6]
-
Store the stock solution in small aliquots at -80°C for long-term storage (up to 6 months) to minimize freeze-thaw cycles.[6]
-
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Prepare a series of dilutions from the stock solution using sterile YPD broth or sterile water to achieve the desired final concentrations for testing (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM).
-
It is important to maintain a consistent final concentration of DMSO across all test conditions, including the negative control, to account for any potential solvent toxicity.
-
Step-by-Step Yeast Halo Assay Protocol
-
Yeast Inoculum Preparation:
-
Inoculate a single colony of the desired yeast strain into 5-10 mL of YPD broth.
-
Incubate overnight at 30°C with shaking (around 200-250 rpm) until the culture reaches the stationary phase.[7]
-
The following day, dilute the overnight culture in fresh YPD broth and continue to incubate until it reaches the mid-logarithmic phase of growth (typically an OD₆₀₀ of 0.4-0.6).
-
-
Preparation of Yeast Lawn:
-
Melt the YPD soft agar and cool it to approximately 45-50°C in a water bath. Holding the agar at too high a temperature will kill the yeast cells.[7]
-
In a sterile tube, mix a standardized number of yeast cells from the mid-log phase culture with the molten soft agar. A common starting point is to add 100 µL of the yeast culture to 4 mL of soft agar for a standard 100 mm petri dish.[7]
-
Immediately pour the yeast-agar mixture onto the surface of a pre-warmed YPD agar plate.[7]
-
Swirl the plate gently to ensure an even distribution of the soft agar overlay.[7]
-
Allow the soft agar to solidify completely in a laminar flow hood.
-
-
Application of Test Compound:
-
Disk Diffusion Method:
-
Using sterile forceps, place sterile filter paper discs onto the surface of the solidified yeast lawn.
-
Carefully pipette a small, defined volume (e.g., 5-10 µL) of each working concentration of this compound onto a separate disc.[2]
-
As a negative control, apply the same volume of the solvent (e.g., YPD with the same final DMSO concentration) to a separate disc.
-
A positive control using a known antifungal agent (e.g., fluconazole) should also be included.
-
-
-
Incubation and Data Collection:
-
Incubate the plates in an inverted position at 30°C for 24-48 hours.[8]
-
After incubation, a uniform lawn of yeast growth should be visible.
-
Measure the diameter of the clear zone of growth inhibition (the halo) around each disc in millimeters.
-
The diameter of the disc itself should be subtracted from the total diameter of the halo to determine the size of the zone of inhibition.
-
Data Presentation
Summarize the quantitative data in a structured table for clear comparison of the antifungal activity at different concentrations.
| Concentration of this compound (µM) | Diameter of Halo (mm) ± SD | Zone of Inhibition (mm) ± SD |
| 100 | Insert Data | Insert Data |
| 50 | Insert Data | Insert Data |
| 25 | Insert Data | Insert Data |
| 12.5 | Insert Data | Insert Data |
| Vehicle Control (DMSO) | No Halo | 0 |
| Positive Control (e.g., Fluconazole) | Insert Data | Insert Data |
Note: This table is a template. Actual data will need to be generated from experimental results.
Visualizations
Experimental Workflow
Caption: Workflow for the yeast halo assay.
Proposed Signaling Pathway Inhibition
While the precise signaling pathways affected by this compound are still under investigation, the primary proposed mechanism of its parent compound, Pseurotin A, is the inhibition of chitin synthase.[3] This enzyme is crucial for the synthesis of chitin, a vital component of the fungal cell wall.
Caption: Proposed mechanism of action.
References
- 1. A High-Throughput Yeast Halo Assay for Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Pheromone Halo Assay | Dohlman Lab [med.unc.edu]
- 8. Halo Assay for Toxic Peptides and Other Compounds in Microorganisms [bio-protocol.org]
Application of 11-O-Methylpseurotin A in Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-O-Methylpseurotin A is a fungal metabolite belonging to the pseurotin (B1257602) family of natural products. While direct and extensive experimental data on this compound in cancer cell lines is limited, its structural similarity to other well-studied pseurotins, such as Pseurotin A and Pseurotin D, suggests its potential as a subject of interest in cancer research.[1] Pseurotin A and its analogs have demonstrated various anti-cancer properties, including the induction of apoptosis and modulation of key signaling pathways.[1] The primary reported activity of this compound is the selective inhibition of a Hof1 deletion strain of Saccharomyces cerevisiae, indicating a potential role in regulating mitosis and cytokinesis, processes that are often dysregulated in cancer.[2]
These application notes provide a comprehensive framework for initiating studies on the effects of this compound on cancer cell lines. The protocols and data presented are largely based on the known activities of its parent compounds and are intended to serve as a guide for designing and executing experiments to elucidate the potential anti-cancer efficacy of this compound.
Data Presentation: Efficacy of Related Pseurotin Analogs
The following table summarizes the reported in vitro efficacy of Pseurotin A and Pseurotin D. These values can be used as a reference for designing dose-response experiments for this compound.
| Compound | Cell Line | Assay | IC50 | Reference |
| n-Butanol extract of A. fumigatus (containing Pseurotin A) | HepG2 (Human Hepatocellular Carcinoma) | SRB | 22.2 µg/mL | [1] |
| Pseurotin A | HepG2 (Human Hepatocellular Carcinoma) | PCSK9 secretion inhibition | 1.2 µM | [1] |
| Pseurotin D | MCF-7 (Human Breast Cancer) | Not Specified | 15.6 µM | [1] |
Postulated Signaling Pathways
Based on studies of related pseurotins, this compound may exert its anti-cancer effects by modulating key signaling pathways such as JAK/STAT and NF-κB, which are crucial for cancer cell survival and proliferation.[3]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HepG2, MCF-7, PC-3)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).[3]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until formazan (B1609692) crystals are visible.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Analysis by Western Blotting
This protocol aims to investigate whether this compound induces apoptosis by examining the expression of key apoptotic proteins.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.
-
Cell Lysis: Harvest the cells and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Analyze the changes in the expression of apoptotic proteins relative to the loading control (β-actin).
Protocol 3: Analysis of NF-κB Nuclear Translocation by Immunofluorescence
This protocol is to visualize the effect of this compound on the nuclear translocation of NF-κB p65.
Materials:
-
Cancer cell line of interest
-
Glass coverslips in 24-well plates
-
This compound
-
LPS (lipopolysaccharide) for stimulation
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (anti-NF-κB p65)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Seed cells on glass coverslips in 24-well plates and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with this compound for 1-2 hours.[1]
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB activation.[1]
-
Fixation and Permeabilization:
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody against NF-κB p65 overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour.
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Analysis: Assess the localization of NF-κB p65 (cytoplasmic vs. nuclear) in treated and untreated cells.
Conclusion
While further research is required to fully elucidate the specific anti-cancer mechanisms of this compound, the information and protocols provided herein offer a solid foundation for initiating such investigations. By leveraging the knowledge of related pseurotin compounds, researchers can efficiently design and execute experiments to evaluate the therapeutic potential of this compound in various cancer cell line models. The key to these studies will be careful dose-response analyses and a thorough investigation of the implicated signaling pathways to build a comprehensive understanding of this compound's bioactivity.
References
Application Notes and Protocols for the Isolation of 11-O-Methylpseurotin A from Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-O-Methylpseurotin A is a fungal secondary metabolite belonging to the pseurotin (B1257602) family of natural products, which are characterized by a distinctive heterospirocyclic γ-lactam core.[1] As a derivative of the more extensively studied Pseurotin A, this compound is of significant interest to the scientific community due to the diverse and potent biological activities exhibited by this class of compounds.[1] Pseurotin A, the direct precursor, has been noted for its ability to inhibit chitin (B13524) synthase and promote nerve-cell proliferation.[1] The methylation at the C-11 position in this compound may alter the biological activity of the parent molecule, making it a valuable target for drug discovery and development programs.[1]
This document provides a comprehensive guide to the experimental workflow for isolating this compound from fungal cultures. It includes detailed protocols for fungal fermentation, extraction, and purification, as well as a summary of the biosynthetic pathway.
Producing Organisms
To date, this compound has been isolated from two primary fungal genera:
-
Aspergillus : A marine-derived strain of Aspergillus fumigatus has been identified as a producer of this compound.[2] This ubiquitous fungus is a well-known and prolific source of a wide array of bioactive secondary metabolites.[2]
-
Sporothrix : The compound was also originally isolated from a species of Sporothrix.[2][3]
Furthermore, the production of this compound has been observed to be induced by the co-cultivation of certain fungal isolates with bacteria, indicating that its biosynthesis can be influenced by microbial interactions.[2]
Biosynthesis of this compound
This compound is a member of the pseurotin family of fungal metabolites, which are synthesized through a mixed polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway.[2] The core structure is assembled by the hybrid enzyme PsoA, encoded within the pso gene cluster.[2][4] Subsequent modifications to this core structure by tailoring enzymes, such as oxidases and methyltransferases also encoded in the pso gene cluster, lead to the diverse array of pseurotin derivatives.[2]
The biosynthesis of Pseurotin A is the most extensively studied in this family.[2] The formation of this compound is believed to be a final-stage modification of Pseurotin A.[2] This proposed transformation involves the enzymatic O-methylation of the hydroxyl group at the C-11 position.[2] This reaction is catalyzed by a specific O-methyltransferase that utilizes S-adenosyl methionine (SAM) as the methyl group donor.[2] While the specific enzyme responsible for this final step has not been definitively characterized, it represents a common terminal modification in the biosynthesis of natural products.[2]
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for Isolation
The isolation of this compound from fungal cultures follows a multi-step process that begins with fungal fermentation, followed by extraction of the secondary metabolites, and subsequent purification using various chromatographic techniques.
Caption: Experimental workflow for the isolation of this compound.
Quantitative Data
Quantitative yield data for this compound from fungal fermentations are not extensively reported in the available literature.[2] The production of secondary metabolites is often highly dependent on the specific fungal strain, culture conditions, and extraction methods.[2] The following table summarizes the producing organisms and any reported co-isolated pseurotins.
| Compound | Producing Organism | Reported Co-isolated Pseurotins | Reference |
| This compound | Aspergillus fumigatus (marine-derived) | Pseurotin A | [2] |
| This compound | Sporothrix sp. | Not specified | [2] |
| This compound | Fungal isolate MR2012 (in co-culture) | Pseurotin G, Terezine D | [2] |
Detailed Experimental Protocols
Fungal Fermentation
a. Inoculation and Culture:
-
A pure culture of the producing fungal strain (e.g., Aspergillus fumigatus) is used to inoculate a suitable liquid fermentation medium.[2]
-
A typical medium may consist of a carbon source (e.g., glucose, malt (B15192052) extract), a nitrogen source (e.g., yeast extract, peptone), and essential minerals.[2] For Aspergillus fumigatus, media such as Glucose Minimal Medium (GMM), Aspergillus Minimal Medium (AMM), or Potato Dextrose Broth (PDB) can be used.[4]
b. Incubation:
-
The culture is incubated under controlled conditions of temperature (typically 25-30°C) and agitation (e.g., 150-200 rpm) for a period of several days to weeks to allow for fungal growth and production of secondary metabolites.[2]
Harvesting
-
The fungal biomass (mycelium) is separated from the culture broth by filtration or centrifugation.[2]
Solvent Extraction
-
Both the mycelium and the culture filtrate are extracted with an organic solvent, typically ethyl acetate (B1210297) (EtOAc) or methanol (B129727) (MeOH), to partition the secondary metabolites from the aqueous and solid phases.[2]
-
This process is often repeated multiple times to ensure complete extraction.[2]
Concentration
-
The organic solvent extracts are combined and concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.[2]
Initial Fractionation
-
The crude extract is subjected to an initial fractionation step, such as vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel.[2]
-
A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) is used to separate the components of the crude extract into fractions of decreasing complexity.[2]
Final Purification
-
The bioactive fractions are further purified by reversed-phase High-Performance Liquid Chromatography (HPLC) using a C18 column.[2]
-
A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water (often with a modifier like formic acid) is typically employed.[5]
Concluding Remarks
The protocols outlined in this document provide a general framework for the successful isolation of this compound from fungal cultures. It is important to note that optimization of culture conditions, such as media composition, pH, temperature, and aeration, may be necessary to enhance the yield of the target compound.[5][6] The development of a robust and scalable purification process is crucial for obtaining sufficient quantities of this compound for further biological evaluation and drug development endeavors.
References
- 1. JPH07227294A - Production of pseurotin a - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis | MDPI [mdpi.com]
- 6. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC Method for the Quantitative Analysis of 11-O-Methylpseurotin A
Abstract
This application note describes a robust and sensitive high-performance liquid chromatography (HPLC) method for the quantitative analysis of 11-O-Methylpseurotin A, a fungal secondary metabolite derived from Pseurotin (B1257602) A. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water, providing excellent separation and resolution. This protocol is suitable for purity assessment, stability studies, and quantification of this compound in research and drug development settings. All method parameters have been optimized to ensure accuracy, precision, and reliability in accordance with standard validation guidelines.
Introduction
This compound is a member of the pseurotin family of fungal natural products, which are known for their unique spirocyclic core structure and diverse biological activities.[1] It is the O-methylated derivative of Pseurotin A, a well-studied metabolite produced by various fungal species, including Aspergillus fumigatus.[1][2] The analysis and quantification of this compound are crucial for understanding its biosynthetic pathway, evaluating its pharmacological properties, and for quality control during production and formulation.
High-Performance Liquid Chromatography (HPLC) is a preferred technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility.[3][4] This document provides a detailed protocol for a stability-indicating HPLC method tailored for this compound, making it applicable for researchers, scientists, and professionals in natural product chemistry and drug development.[1][3]
Experimental Protocol
-
Instrumentation: An HPLC system equipped with a binary pump, autosampler, temperature-controlled column compartment, and a photodiode array (PDA) or UV detector.[5][6]
-
HPLC Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[3][6]
-
Chemicals and Reagents:
-
This compound analytical standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (optional, for mobile phase modification)
-
-
Glassware and Consumables: Class A volumetric flasks, autosampler vials with inserts, 0.22 µm or 0.45 µm syringe filters.[5]
-
Mobile Phase A (MPA): HPLC-grade water.
-
Mobile Phase B (MPB): HPLC-grade acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase (50:50, MPA:MPB).
-
Dissolve the sample containing this compound in methanol or a suitable solvent to achieve a concentration within the calibration range.
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.
The optimized HPLC parameters are summarized in the table below.
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient Program | 0-5 min: 40% B; 5-20 min: 40-90% B; 20-25 min: 90% B; 25-26 min: 90-40% B; 26-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | PDA/UV at 280 nm |
| Run Time | 30 minutes |
Table 1: Optimized HPLC Conditions.
Results and Data Presentation
The described method was validated according to ICH guidelines (Q2) for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[7] A summary of the validation data is presented below.
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (R²) | > 0.999 |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (Recovery %) | 98.0% - 102.0% |
| Limit of Detection (LOD, µg/mL) | 0.3 |
| Limit of Quantification (LOQ, µg/mL) | 1.0 |
Table 2: Summary of Method Validation Parameters.
Visualizations
The following diagram illustrates the complete workflow for the analysis of this compound, from sample preparation to data acquisition and final reporting.
***Figure 1:** General workflow for the HPLC analysis of this compound.*
This compound is biosynthesized from its precursor, Pseurotin A, via a final methylation step. This relationship is important for understanding the co-occurrence of these compounds in fungal extracts.[2][4]
***Figure 2:** Proposed biosynthetic origin of this compound from Pseurotin A.*
Conclusion
The HPLC method detailed in this application note is simple, rapid, accurate, and precise for the determination of this compound. The gradient elution provides a robust separation from impurities and related compounds, making it a reliable stability-indicating assay. This protocol can be readily implemented in any analytical laboratory for routine quality control and research applications involving pseurotin-class compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | Benchchem [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 7. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chemical Proteomics Workflow for Identifying 11-O-Methylpseurotin A Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-O-Methylpseurotin A is a fungal metabolite derived from Sporothrix sp. that has demonstrated selective inhibitory activity against a hof1Δ mutant strain of Saccharomyces cerevisiae.[1][][3] The Hof1 protein in yeast is a key regulator of cytokinesis, suggesting that this compound may exert its biological effects by interfering with cell cycle control pathways.[4][5] Elucidating the direct molecular targets of this compound is crucial for understanding its precise mechanism of action and evaluating its therapeutic potential.
This document outlines a detailed chemical proteomics workflow designed to identify the cellular targets of this compound. The strategy employs an affinity-based protein profiling (ABPP) approach, integrating a clickable, photo-reactive chemical probe of the parent molecule with quantitative mass spectrometry to distinguish specific binding partners from non-specific interactions.
Principle of the Method
The core of this workflow is the synthesis of an this compound chemical probe. This probe is modified with two key functionalities: a photo-reactive group (e.g., a diazirine) for UV-light-induced covalent cross-linking to interacting proteins, and a bio-orthogonal "clickable" handle (e.g., an alkyne group) for subsequent enrichment.[6][7]
Cells are treated with the probe, which engages its protein targets. Upon UV irradiation, a covalent bond is formed between the probe and its binding partners. Following cell lysis, the alkyne-tagged protein complexes are "clicked" to an azide-modified affinity tag (e.g., biotin-azide) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[6] The biotinylated proteins are then enriched using streptavidin-coated beads, digested into peptides, and analyzed by quantitative mass spectrometry to identify and quantify the captured proteins. A competition experiment, where cells are co-incubated with the probe and an excess of the parent compound, is performed to validate the specificity of the interactions.
Experimental Protocols
Protocol 1: Synthesis of this compound Alkyne Probe
A detailed synthetic scheme is required to append a photo-reactive diazirine and a terminal alkyne to the this compound scaffold without disrupting its core pharmacophore. This typically involves multi-step organic synthesis, which is beyond the scope of this document but is a critical prerequisite. The final probe should be structurally verified by NMR and mass spectrometry.
Protocol 2: Cell Culture and Probe Treatment
-
Cell Culture : Culture a relevant human cell line (e.g., a cancer cell line sensitive to cell cycle inhibitors) in appropriate media to ~80% confluency. For this example, we will use HEK293T cells.
-
Probe Incubation :
-
For the experimental group, treat cells with the this compound alkyne probe at a final concentration of 1-10 µM.
-
For the competition control group, pre-incubate cells with a 50-fold excess of unlabeled this compound for 1 hour before adding the alkyne probe.
-
For the negative control, treat cells with a vehicle (e.g., DMSO).
-
Incubate all plates for 2-4 hours at 37°C.
-
Protocol 3: Photo-Cross-linking and Cell Lysis
-
Photo-Cross-linking : Place the cell culture plates on ice and irradiate with UV light (365 nm) for 15-30 minutes to induce covalent cross-linking of the probe to its target proteins.
-
Cell Harvesting : Wash the cells twice with cold PBS, then scrape them into a lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Lysis : Sonicate the cell suspension on ice to ensure complete lysis and solubilization of proteins.
-
Protein Quantification : Centrifuge the lysate to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
Protocol 4: Click Chemistry and Protein Enrichment
-
Click Reaction :
-
To 1 mg of protein lysate, add the click chemistry reagents in the following order: biotin-azide (final concentration 100 µM), TCEP (final concentration 1 mM), TBTA ligand (final concentration 100 µM), and finally copper (II) sulfate (B86663) (CuSO₄) (final concentration 1 mM).
-
Incubate the reaction mixture for 1 hour at room temperature with gentle rotation.
-
-
Protein Precipitation : Precipitate the protein by adding 4 volumes of ice-cold acetone (B3395972) and incubate at -20°C for 20 minutes. Centrifuge to pellet the protein and discard the supernatant.
-
Enrichment :
-
Resuspend the protein pellet in a buffer containing SDS.
-
Add streptavidin-coated magnetic beads and incubate for 1.5 hours at room temperature to capture the biotinylated proteins.
-
Wash the beads extensively with buffers of decreasing stringency (e.g., SDS buffer, urea (B33335) buffer, and ammonium (B1175870) bicarbonate) to remove non-specifically bound proteins.
-
Protocol 5: On-Bead Digestion and Mass Spectrometry
-
Reduction and Alkylation : Resuspend the beads in a buffer containing DTT to reduce disulfide bonds, followed by incubation with iodoacetamide (B48618) to alkylate cysteine residues.
-
Digestion : Add sequencing-grade trypsin and incubate overnight at 37°C to digest the proteins into peptides.
-
Peptide Elution : Collect the supernatant containing the tryptic peptides.
-
LC-MS/MS Analysis : Analyze the peptides using a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument). The mass spectrometer should be operated in a data-dependent acquisition mode to fragment the most abundant peptide ions for sequencing.[8]
Data Analysis and Presentation
Quantitative analysis is performed to compare the abundance of proteins enriched in the probe-treated sample versus the competition control. Label-free quantification (LFQ) or isobaric tagging methods like Tandem Mass Tags (TMT) can be employed.[6][8] The ratio of protein abundance between the experimental and control groups is calculated. Genuine targets will show a significant decrease in enrichment in the competition sample.
Quantitative Data Summary
The following table represents hypothetical data from a quantitative proteomics experiment. Proteins with a fold change (Probe / Competition) significantly greater than 1 and a low p-value are considered high-confidence targets.
| Protein ID (UniProt) | Gene Name | Protein Name | Fold Change (Probe / Competition) | p-value |
| P08670 | HSP90AA1 | Heat shock protein HSP 90-alpha | 1.2 | 0.34 |
| Q06830 | TUBB | Tubulin beta chain | 1.5 | 0.21 |
| P35908 | SEPT2 | Septin-2 | 15.8 | <0.001 |
| P62158 | ACTB | Actin, cytoplasmic 1 | 1.1 | 0.45 |
| Q15019 | SEPT7 | Septin-7 | 12.5 | <0.001 |
| P00533 | EGFR | Epidermal growth factor receptor | 1.3 | 0.39 |
| P42345 | CDK1 | Cyclin-dependent kinase 1 | 9.7 | <0.01 |
This table contains hypothetical data for illustrative purposes.
Visualizations
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemoproteomics Workflows | Thermo Fisher Scientific - JP [thermofisher.com]
Troubleshooting & Optimization
How to prevent hydrolysis and oxidation of 11-O-Methylpseurotin A in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of 11-O-Methylpseurotin A, with a focus on preventing its degradation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: The two primary degradation pathways for this compound in aqueous solutions are hydrolysis and oxidation. The γ-lactam ring within its spirocyclic core is susceptible to hydrolysis, particularly under acidic or alkaline conditions.[1] Additionally, the complex structure of the molecule contains moieties that can be sensitive to oxidation.[1]
Q2: What is the optimal pH range to maintain the stability of this compound in aqueous buffers?
A2: To minimize hydrolysis, it is recommended to maintain the pH of aqueous solutions within a neutral range of 6.5 to 7.5.[1] Both acidic and alkaline conditions can accelerate the degradation of the γ-lactam ring.
Q3: How should I prepare and store stock solutions of this compound?
A3: For long-term storage, this compound as a solid powder should be stored at -20°C, protected from light and moisture. Stock solutions are typically prepared in a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO). These stock solutions should be stored at -80°C and aliquoted to avoid repeated freeze-thaw cycles.[1]
Q4: Can I store this compound in aqueous working solutions?
A4: It is strongly recommended to prepare aqueous working solutions fresh for each experiment. Long-term storage in aqueous media is not advised due to the risk of hydrolysis.[1]
Q5: What are the signs of this compound degradation in my experiments?
A5: Degradation of this compound can manifest as a loss of biological activity, inconsistent experimental results, or the appearance of additional peaks in your analytical chromatograms (e.g., HPLC).
Q6: Are there any recommended antioxidants to prevent the oxidation of this compound?
A6: While specific studies on this compound are limited, common antioxidants used in cell culture and other biological assays that could be considered include ascorbic acid (Vitamin C) and α-tocopherol (Vitamin E). Their compatibility and optimal concentration should be determined for your specific experimental setup to avoid interference with the assay.
Q7: How can I monitor the stability of this compound in my experimental setup?
A7: The most effective way to monitor the stability of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique can separate the intact compound from its degradation products, allowing for quantification of the remaining active molecule over time.[1]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity in aqueous buffers. | Hydrolysis: The γ-lactam ring in the spirocyclic core of this compound is susceptible to hydrolysis, especially under acidic or alkaline conditions.[1] | Maintain the pH of aqueous solutions within a neutral range (pH 6.5-7.5) using a suitable buffer system. Prepare fresh aqueous solutions before each use and avoid long-term storage in aqueous media.[1] |
| Compound degradation upon exposure to air or in oxygenated media. | Oxidation: The complex structure of this compound contains moieties that may be sensitive to oxidation.[1] | When possible, handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents and media. Consider the addition of antioxidants like ascorbic acid or α-tocopherol if compatible with the experimental setup. |
| Precipitation of the compound in aqueous solutions. | Low aqueous solubility: this compound is a hydrophobic molecule with limited solubility in water. | Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO. For aqueous working solutions, perform serial dilutions and ensure the final solvent concentration is compatible with your assay and does not cause precipitation (typically ≤ 0.1% DMSO). Sonication may aid in dissolution, but avoid excessive heating.[1] |
| Inconsistent results or loss of potency in cell-based assays. | Solvent-mediated degradation or interaction: While DMSO is a common solvent, prolonged exposure or high concentrations can affect compound stability and cell health. | Use high-purity, anhydrous DMSO for stock solutions. Minimize the final DMSO concentration in the cell culture medium.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
This protocol describes the preparation of aqueous working solutions from a DMSO stock solution.
Materials:
-
This compound solid powder
-
High-purity, anhydrous DMSO
-
Sterile aqueous buffer (pH 6.5-7.5)
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Stock Solution Preparation (in DMSO):
-
In a sterile environment, accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C.[1]
-
-
Working Solution Preparation (in Aqueous Buffer):
-
Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your experimental aqueous buffer to achieve the final desired concentration.
-
Ensure the final DMSO concentration in the working solution is kept to a minimum (e.g., ≤ 0.1%) to avoid solvent effects in your assay.[1]
-
Prepare working solutions fresh for each experiment and do not store them for extended periods.[1]
-
Protocol 2: General Stability Assessment Using HPLC (Forced Degradation Study)
This protocol provides a framework for assessing the stability of this compound under various stress conditions.
Materials:
-
This compound solution at a known concentration in a suitable solvent (e.g., acetonitrile (B52724)/water)
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase (e.g., gradient of acetonitrile and water with 0.1% formic acid)
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
Incubator, water bath, or photostability chamber
Procedure:
-
Initial Analysis (Time Zero):
-
Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Inject a sample of the freshly prepared solution onto the HPLC system.
-
Record the chromatogram and determine the peak area of the intact this compound.
-
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 1 M HCl to the stock solution. Incubate at 60°C for 2 hours.
-
Base Hydrolysis: Add an equal volume of 1 M NaOH to the stock solution. Incubate at 60°C for 30 minutes.
-
Oxidation: Add an equal volume of 3% H₂O₂ to the stock solution. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
-
Photostability: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
-
-
Time-Point Analysis:
-
At scheduled time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before injection.
-
Analyze each sample by HPLC using the same method as the initial analysis.
-
Record the peak area of the intact this compound and any new peaks corresponding to degradation products.
-
Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point relative to the initial (time zero) peak area.
-
Plot the percentage of the remaining compound versus time to determine the degradation kinetics under each stress condition.
| Stress Condition | Typical Reagent/Condition | Purpose |
| Acid Hydrolysis | 0.1 M - 1 M HCl | To assess degradation in acidic environments. |
| Base Hydrolysis | 0.1 M - 1 M NaOH | To assess degradation in alkaline environments. |
| Oxidation | 3% - 30% H₂O₂ | To evaluate susceptibility to oxidative degradation. |
| Thermal Degradation | 60°C - 80°C | To determine the effect of heat on stability. |
| Photodegradation | UV and/or visible light | To assess light sensitivity. |
Visualizations
Proposed Degradation Pathway of this compound
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Simplified Hof1 Signaling Pathway in S. cerevisiae Cytokinesis
Caption: Proposed role of Hof1 in cytokinesis and potential inhibition.
References
Technical Support Center: Improving the Aqueous Solubility of 11-O-Methylpseurotin A for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of 11-O-Methylpseurotin A in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a fungal metabolite and an aromatic ketone.[1] Like many complex natural products, it is a hydrophobic molecule with limited solubility in water.[1] This low aqueous solubility can lead to several challenges in cell-based assays, including:
-
Precipitation: The compound can precipitate out of the aqueous cell culture medium, leading to inaccurate and inconsistent results.[2][3]
-
Reduced Bioavailability: Only the dissolved compound is available to interact with the cells, so poor solubility can lead to an underestimation of its biological activity.
-
Inaccurate Dosing: It can be difficult to achieve and maintain the desired final concentration of the compound in the assay.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1] It is a powerful polar aprotic solvent that can dissolve a wide range of both polar and nonpolar compounds.[1]
Q3: What are the primary causes of this compound precipitation in cell culture media?
Precipitation, often referred to as "crashing out," typically occurs when the DMSO stock solution is diluted into the aqueous cell culture medium.[2] The primary reasons for this include:
-
Exceeding Aqueous Solubility Limit: The final concentration of this compound in the medium is higher than its maximum soluble concentration in that aqueous environment.[2]
-
Rapid Solvent Exchange: Adding a concentrated DMSO stock directly to a large volume of aqueous medium can cause a rapid shift in the solvent environment, leading to precipitation.[2]
-
Low Temperature of Media: Using cold cell culture media can decrease the solubility of the compound.[2]
-
High Final DMSO Concentration: While DMSO aids in initial dissolution, high final concentrations (typically >0.5%) can be toxic to cells. However, if the final DMSO concentration is too low, it may not be sufficient to keep the hydrophobic compound in solution.[1]
-
Instability of the Compound: The γ-lactam ring in the spirocyclic core of this compound is susceptible to hydrolysis, especially under acidic or alkaline conditions, which can affect its stability and solubility.[1]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution in Cell Culture Media
Problem: You've prepared a stock solution of this compound in DMSO, but upon adding it to your cell culture medium, a precipitate forms immediately.
Decision-Making Flowchart for Troubleshooting Immediate Precipitation:
Caption: A decision flowchart for troubleshooting immediate precipitation.
Issue 2: Delayed Precipitation or Inconsistent Assay Results
Problem: The cell culture medium containing this compound appears clear initially, but a precipitate forms after several hours or days of incubation, leading to inconsistent experimental outcomes.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | The compound may degrade over time in the aqueous environment of the cell culture medium. The γ-lactam ring is susceptible to hydrolysis.[1] | Prepare fresh working solutions immediately before each experiment. Avoid long-term storage of the compound in aqueous media.[1] Maintain the pH of the media in a neutral range (6.5-7.5).[1] |
| Interaction with Media Components | The compound may interact with salts, proteins (from serum), or other components in the medium, forming insoluble complexes.[3] | If possible, try a different basal media formulation. Consider reducing the serum concentration if your experimental design allows. |
| Temperature Fluctuations | Repeatedly moving culture plates between the incubator and the microscope can cause temperature changes that affect solubility.[3] | Minimize the time culture plates are outside the incubator. If frequent observation is needed, use a microscope with a stage incubator. |
| Evaporation | Evaporation of the medium in the incubator can increase the concentration of the compound and other solutes, leading to precipitation.[4] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable tape for long-term experiments. |
Advanced Solubility Enhancement Strategies
If standard dilution techniques are insufficient, consider the following advanced methods. It is crucial to perform validation experiments to ensure the chosen method does not interfere with the cell-based assay.
Using Co-solvents
A co-solvent system can help maintain the solubility of hydrophobic compounds in aqueous solutions. A common formulation involves a combination of DMSO, polyethylene (B3416737) glycol (PEG), and a non-ionic surfactant like Tween 80.
Quantitative Data on Co-solvent and Surfactant Cytotoxicity:
| Co-solvent/Surfactant | Cell Line | IC50 (µL/mL) |
| Tween 20 | HepG-2 | 0.2 |
| MCF-7 | 0.9 | |
| HT-29 | 0.8 | |
| Tween 80 | HepG-2 | 0.2 |
| MCF-7 | 0.2 | |
| HT-29 | 0.2 | |
| Propylene Glycol (PG) | HepG-2 | 28.9 |
| MCF-7 | 15 | |
| HT-29 | 24.6 | |
| Polyethylene Glycol 400 (PEG 400) | HepG-2 | 36.5 |
| MCF-7 | 10.8 | |
| HT-29 | 25.6 | |
| Methanol | HepG-2 | 124.0 |
| MCF-7 | 38.1 | |
| HT-29 | 47.3 | |
| Ethanol (B145695) | HepG-2 | 46.4 |
| MCF-7 | 40.3 | |
| HT-29 | 43.8 | |
| Data adapted from a study on the cytotoxicity of co-solvents and surfactants on various cancer cell lines. |
Using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, forming inclusion complexes that are more water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and reduced toxicity compared to natural β-cyclodextrin.[5]
Experimental Protocols
Protocol 1: Standard Preparation of this compound Working Solution using DMSO
Workflow for Preparing a Standard Working Solution:
Caption: Standard workflow for preparing a working solution of this compound using DMSO.
Detailed Steps:
-
Prepare a 10 mM Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in high-purity, anhydrous DMSO to a final concentration of 10 mM.
-
Vortex thoroughly and, if necessary, sonicate briefly in a water bath to ensure complete dissolution.
-
Visually inspect the solution to confirm there are no undissolved particles.
-
Aliquot the stock solution into small, single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.[1]
-
-
Prepare the Final Working Solution (Example for 10 µM):
-
Pre-warm your complete cell culture medium to 37°C.[2]
-
Intermediate Dilution: Prepare a 1:10 dilution of your 10 mM stock solution in pre-warmed medium to create a 1 mM intermediate solution. Add the stock solution dropwise while gently vortexing the medium.
-
Final Dilution: Prepare a 1:100 dilution of the 1 mM intermediate solution in pre-warmed medium to achieve a final concentration of 10 µM. This results in a final DMSO concentration of 0.1%.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Preparation of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol is based on the co-precipitation method for forming inclusion complexes.
Detailed Steps:
-
Prepare a 1:1 Molar Ratio Solution:
-
Dissolve the desired amount of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or methanol).
-
In a separate container, dissolve a 1:1 molar equivalent of HP-β-CD in distilled water.
-
Slowly add the this compound solution to the HP-β-CD solution while stirring continuously.
-
-
Form the Inclusion Complex:
-
Stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Remove the organic solvent by evaporation under reduced pressure (e.g., using a rotary evaporator).
-
-
Isolate and Prepare the Final Solution:
-
The resulting aqueous solution contains the this compound-HP-β-CD complex. This solution can be filter-sterilized and then diluted to the desired final concentration in your cell culture medium.
-
Alternatively, the complex can be isolated as a solid powder by freeze-drying (lyophilization).[6] The resulting powder can then be dissolved directly in the cell culture medium.
-
Important Considerations for Using HP-β-CD:
-
Determine Stoichiometry: A phase solubility study is recommended to determine the optimal molar ratio of this compound to HP-β-CD for maximum solubility enhancement.
-
Cell Viability: Although generally considered safe at low concentrations, it is essential to test the cytotoxicity of HP-β-CD on your specific cell line.[5] Concentrations up to 1-2% in serum-supplemented medium are often acceptable.[5]
Protocol 3: Preparation of this compound using a Co-solvent System
This protocol uses a combination of DMSO, PEG 400, and Tween 80.
Detailed Steps:
-
Prepare the Co-solvent Vehicle:
-
Prepare a stock solution of the co-solvent vehicle by mixing DMSO, PEG 400, and Tween 80. A common ratio is 1:9:90 (DMSO:PEG 400:Tween 80), but this may need to be optimized for your specific compound and cell line.
-
-
Prepare the Drug-Co-solvent Stock Solution:
-
Dissolve this compound in the co-solvent vehicle to a high concentration (e.g., 10 mg/mL).
-
-
Prepare the Final Working Solution:
-
Dilute the drug-co-solvent stock solution in your pre-warmed cell culture medium to the desired final concentration.
-
It is critical to ensure that the final concentration of all components of the co-solvent vehicle is below their cytotoxic levels for your cell line.
-
Signaling Pathways Potentially Affected by Pseurotin Analogs
Pseurotin A, a closely related compound, has been shown to influence several key signaling pathways. While the specific effects of this compound may differ, this provides a starting point for investigating its mechanism of action.
Hypothesized Signaling Pathway Inhibition by Pseurotin A:
Caption: A simplified diagram of signaling pathways inhibited by Pseurotin A.
This information is intended to provide guidance for researchers. It is essential to optimize protocols and perform appropriate controls for each specific experimental setup.
References
Optimizing storage conditions for long-term stability of 11-O-Methylpseurotin A
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on optimizing storage conditions and ensuring the long-term stability of 11-O-Methylpseurotin A. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to support your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C in a dark and dry environment.[1] Exposure to light and moisture should be minimized.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions, typically prepared in high-purity, anhydrous DMSO, should be stored at -80°C.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1]
Q3: What are the main factors that can cause degradation of this compound?
A3: The primary factors contributing to the degradation of this compound are hydrolysis, oxidation, and exposure to light.[1] The complex structure, which includes a γ-lactam ring and multiple moieties sensitive to oxidation, makes it susceptible to these degradation pathways.[1]
Q4: How stable is this compound in aqueous solutions?
A4: this compound has limited stability in aqueous solutions. The γ-lactam ring in its core structure is susceptible to hydrolysis, particularly under acidic or alkaline conditions.[1] It is recommended to prepare fresh working solutions in a neutral pH buffer (pH 6.5-7.5) immediately before each experiment and avoid long-term storage in aqueous media.[1]
Q5: Can I do anything to prevent oxidation of the compound during my experiments?
A5: Yes. When possible, handle the compound and its solutions under an inert atmosphere, such as nitrogen or argon. Using degassed solvents and media can also help minimize oxidation.[1] If compatible with your experimental setup, the addition of antioxidants could be considered.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of this compound.
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of the compound due to improper storage or handling. | Verify that the solid compound and stock solutions have been stored at the recommended temperatures (-20°C and -80°C, respectively) and protected from light. Prepare fresh working solutions for each experiment. |
| Inconsistent experimental results. | Repeated freeze-thaw cycles of the stock solution leading to degradation. Precipitation of the compound in aqueous media. | Aliquot stock solutions to avoid multiple freeze-thaw cycles. Ensure the final concentration of the organic solvent (e.g., DMSO) is minimized in aqueous buffers to maintain solubility, ideally ≤ 0.1%.[1] |
| Appearance of unknown peaks in HPLC analysis. | Degradation of this compound into one or more degradation products. | Conduct a forced degradation study to identify potential degradation products. Optimize HPLC method to ensure separation of the parent compound from any degradants. |
| Solid compound appears discolored or clumpy. | Exposure to moisture and/or light. | Store the solid compound in a desiccator at -20°C and in an amber vial or light-blocking container. |
Quantitative Stability Data
While specific quantitative long-term stability data for this compound is not extensively available in public literature, the following table provides an illustrative example of a stability profile based on typical behavior for complex fungal secondary metabolites under forced degradation conditions. This data is for illustrative purposes only.
| Condition | Time Point | % Remaining (Illustrative) | Appearance of Degradation Products (Illustrative) |
| -80°C (DMSO Stock) | 12 Months | >99% | Not Detected |
| -20°C (Solid) | 12 Months | >98% | Not Detected |
| 4°C (Aqueous Buffer, pH 7.4) | 24 Hours | ~90% | Minor peaks observed in HPLC |
| Room Temp (Aqueous Buffer, pH 7.4) | 8 Hours | ~75% | Significant degradation peaks observed |
| 40°C (Aqueous Buffer, pH 7.4) | 8 Hours | ~50% | Major degradation peaks observed |
| Room Temp (Acidic Buffer, pH 4.0) | 8 Hours | ~65% | Multiple degradation peaks observed |
| Room Temp (Alkaline Buffer, pH 9.0) | 8 Hours | ~40% | Rapid degradation, multiple products |
| Photostability (Solid, ICH Q1B) | 1.2 million lux hours | ~95% | Minor surface discoloration, minor degradant peak |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol outlines the recommended procedure for preparing solutions of this compound to maximize stability.
-
Stock Solution Preparation (10 mM in DMSO):
-
Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of the solid compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected (amber or foil-wrapped) tubes.
-
Store the aliquots at -80°C.
-
-
Working Solution Preparation (in Aqueous Buffer):
-
Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Perform serial dilutions in your desired experimental buffer (e.g., PBS, pH 7.4) to reach the final working concentration.
-
Ensure the final concentration of DMSO in the working solution is minimal (ideally ≤ 0.1%) to avoid solvent-induced artifacts and ensure solubility.[1]
-
Prepare working solutions fresh for each experiment and use them promptly. Do not store aqueous working solutions.
-
Protocol 2: General Stability Assessment Using HPLC
This protocol provides a framework for conducting a stability study of this compound under various stress conditions.
-
Materials:
-
This compound
-
High-purity solvents (DMSO, acetonitrile (B52724), water)
-
pH buffers (e.g., phosphate, citrate)
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., 1 mg/mL in DMSO).
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the sample solution. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the sample solution. Incubate at room temperature for 1, 2, 4, and 8 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidation: Add an equal volume of 3% H₂O₂ to the sample solution. Incubate at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Store the solid compound at 60°C for 1 week. Prepare a solution for analysis.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines). A control sample should be protected from light.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start at 30% B, increase to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm, or MS for peak identification.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the parent compound over time for each stress condition.
-
Identify and quantify the formation of any degradation products.
-
-
Signaling Pathways and Logical Relationships
References
Technical Support Center: Managing Low Aqueous Solubility of Hydrophobic Compounds in Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the challenges of working with hydrophobic compounds in biological assays.
Troubleshooting Guides
This section offers step-by-step guidance for resolving common issues encountered during experiments with poorly soluble compounds.
Issue 1: My compound precipitates out of solution when I add it to my aqueous assay buffer.
Q: What should I do when my hydrophobic compound, initially dissolved in an organic solvent like DMSO, precipitates upon dilution into my aqueous assay buffer?
A: Compound precipitation is a common problem that can lead to inaccurate and unreliable assay results.[1][2] Here is a systematic approach to troubleshoot this issue:
Step 1: Visual Inspection and Confirmation
Before running your full assay, perform a small-scale test. Visually inspect the diluted compound in your assay buffer for any signs of cloudiness or precipitation.[3] You can also centrifuge a small sample to see if a pellet forms.[3]
Step 2: Optimize Your Dilution Protocol
The way you dilute your compound can significantly impact its solubility.
-
Protocol for Serial Dilution: Instead of a single large dilution, perform a serial dilution. Prepare a highly concentrated stock in an organic solvent and then perform a series of dilutions into your final assay buffer.[4] This gradual decrease in solvent concentration can help keep the compound in solution.
-
Mixing is Key: When adding the compound stock to the aqueous buffer, do so dropwise while vortexing or stirring vigorously.[3][4]
Step 3: Adjust the Final Organic Solvent Concentration
The final concentration of the organic solvent in your assay is critical.
-
DMSO Concentration: For many cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid toxicity.[5] However, some assays may tolerate up to 1%.[6][7] It's crucial to determine the tolerance of your specific cell line or assay system.
-
Solvent Tolerance Test: Run a control experiment with varying concentrations of your chosen solvent (e.g., DMSO, ethanol) to determine the highest concentration that does not affect your assay's outcome.[7]
Step 4: Consider Alternative Solubilization Strategies
If optimizing the dilution and solvent concentration is not sufficient, you may need to employ a different solubilization method.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the assay buffer can significantly improve solubility.[3][8] For basic compounds, lowering the pH may help, while for acidic compounds, a higher pH might be beneficial.[3] Always ensure the final pH is compatible with your assay.
-
Use of Excipients: Consider incorporating solubilizing excipients into your formulation.
The following diagram illustrates a general workflow for troubleshooting compound precipitation:
Issue 2: I am observing high variability in my assay results.
Q: My IC50 values for the same compound are inconsistent across replicate experiments. Could this be a solubility issue?
A: Yes, high variability in assay results, such as IC50 values, is often linked to poor compound solubility.[2][5] Inconsistent compound concentration in the assay wells due to precipitation or aggregation will lead to variable data and inaccurate structure-activity relationships (SAR).[3]
Troubleshooting Steps:
-
Confirm Solubility in Assay Buffer: Before initiating a full experiment, perform a solubility assessment of your compound in the final assay buffer.
-
Experimental Protocol: Kinetic Solubility Assay:
-
Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).[2]
-
Add a small volume of the DMSO stock to your aqueous assay buffer to achieve the highest desired final concentration.[2]
-
Incubate for a period that mimics your assay conditions (e.g., 1-2 hours) at the appropriate temperature.[2]
-
Centrifuge the solution at high speed (e.g., >10,000 x g) to pellet any precipitate.[3]
-
Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS.[9]
-
The measured concentration represents the kinetic solubility of your compound under those conditions.
-
-
-
Review Stock Solution Practices: Improper handling of stock solutions can contribute to variability.
-
Storage: Store stock solutions in tightly sealed vials at -20°C or -80°C to minimize solvent evaporation and compound degradation.[3]
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles as they can lead to compound precipitation.[2] Aliquoting stock solutions into smaller, single-use volumes is recommended.
-
Fresh Preparations: Whenever possible, prepare fresh working solutions from a concentrated stock immediately before use.[5]
-
-
Employ Solubilizing Agents: If solubility remains an issue, consider using excipients to enhance it.
| Solubilizing Agent | Mechanism of Action | Typical Concentration Range | Considerations |
| Cyclodextrins (e.g., HP-β-CD) | Form inclusion complexes by encapsulating the hydrophobic drug within their lipophilic cavity, increasing aqueous solubility.[10][11] | 1-10% (w/v) | Can sometimes interact with cell membranes or assay components.[6] |
| Co-solvents (e.g., PEG 400, Glycerol) | Reduce the polarity of the aqueous solvent, thereby increasing the solubility of hydrophobic compounds.[12][13] | 1-10% (v/v) | High concentrations can be toxic to cells or interfere with enzyme activity.[14] |
| Surfactants (e.g., Tween 80, Poloxamers) | Form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[14] | 0.01-1% (v/v) | Can interfere with cell membranes and certain assay readouts. |
The decision-making process for addressing inconsistent results is outlined in the diagram below:
FAQs (Frequently Asked Questions)
Q1: What is the best organic solvent to start with for a new hydrophobic compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent in biological assays due to its ability to dissolve a wide range of polar and nonpolar compounds.[1][15] It is miscible with water and most cell culture media.[15] However, it's important to be aware that DMSO can have biological effects and may be toxic to cells at higher concentrations.[6][16][17] Ethanol is another option, but it can also exhibit cytotoxicity.[6][17] The choice of solvent should always be validated for compatibility with your specific assay.
Q2: How do I properly prepare a stock solution of a hydrophobic compound?
A2: Follow these best practices for preparing stock solutions:[3][4]
-
Equilibrate: Allow the vial of the lyophilized compound to reach room temperature before opening to prevent condensation.
-
Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Solvent Addition: Add the calculated volume of the appropriate organic solvent (e.g., DMSO) to achieve a high-concentration stock (e.g., 10-30 mM).
-
Dissolution: Vortex or sonicate the solution to ensure the compound is completely dissolved. A clear, particle-free solution indicates successful dissolution.
-
Storage: Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C or -80°C.
Q3: What are cyclodextrins and how do they work?
A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[11][18] This structure allows them to encapsulate hydrophobic "guest" molecules within their central cavity, forming an inclusion complex.[11] This complex is more water-soluble than the guest molecule alone, thereby increasing its apparent solubility in aqueous solutions.[10][11] Derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) are often used due to their enhanced solubility and reduced toxicity compared to natural beta-cyclodextrins.[10]
Q4: When should I consider using lipid-based formulations or nanoparticles?
A4: Lipid-based formulations and nanoparticles are advanced strategies typically employed when conventional methods like co-solvents or cyclodextrins are insufficient or for in vivo applications.
-
Lipid-Based Formulations (LBFs): These are mixtures of oils, surfactants, and co-solvents that can solubilize hydrophobic drugs.[19][20] They are particularly useful for oral drug delivery as they can enhance absorption.[21] In vitro, they can be used to create self-emulsifying drug delivery systems (SEDDS) that form fine emulsions upon dilution in aqueous media.[19] The Lipid Formulation Classification System (LFCS) categorizes these formulations into four types based on their composition.[19][20]
-
Nanoparticles: These are structures typically less than 100 nanometers in size that can encapsulate hydrophobic drugs.[22] Polymeric nanoparticles, liposomes, and solid lipid nanoparticles are common types.[22][23] They can improve solubility, protect the drug from degradation, and offer opportunities for targeted delivery.[21][22][24]
The following diagram outlines a general decision-making process for selecting a solubilization strategy:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 8. researchgate.net [researchgate.net]
- 9. Aqueous Solubility Assay - Enamine [enamine.net]
- 10. alzet.com [alzet.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 14. researchgate.net [researchgate.net]
- 15. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 16. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. Lipid-based formulations ⋅ Gattefossé [gattefosse.com]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. itmedicalteam.pl [itmedicalteam.pl]
- 22. rroij.com [rroij.com]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
Avoiding freeze-thaw degradation of 11-O-Methylpseurotin A in DMSO
Welcome to the Technical Support Center for 11-O-Methylpseurotin A. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of this compound to prevent its degradation, with a specific focus on avoiding issues related to freeze-thaw cycles in DMSO stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, this compound in its solid, powdered form should be stored at -20°C, protected from light and moisture.[1] Once dissolved in DMSO to create a stock solution, it is highly recommended to store it at -80°C.[1] For short-term use, stock solutions in DMSO may be kept at 4°C for up to two weeks.[1] To mitigate degradation, it is crucial to prepare single-use aliquots to avoid multiple freeze-thaw cycles.[1]
Q2: How many times can I freeze and thaw my this compound DMSO stock solution?
A2: While some studies on diverse sets of compounds have shown no significant loss after a limited number of freeze-thaw cycles (e.g., up to 11 cycles), it is a best practice to avoid repeated freeze-thaw cycles altogether.[1] The stability of a specific compound to freeze-thaw cycles can be variable.[2] Therefore, it is strongly recommended to aliquot your stock solution into single-use volumes immediately after preparation. This practice minimizes the exposure of the entire stock to temperature fluctuations and atmospheric moisture, which can be absorbed by the hygroscopic DMSO.[3]
Q3: What are the primary degradation pathways for this compound?
A3: The chemical structure of this compound contains functional groups that are susceptible to degradation through two primary pathways:
-
Hydrolysis: The γ-lactam ring within the spirocyclic core of the molecule can be susceptible to hydrolysis, particularly under acidic or alkaline conditions.[4] It is advisable to maintain aqueous solutions at a neutral pH (6.5-7.5).
-
Oxidation: The complex structure of this compound has moieties that may be sensitive to oxidation.[4] Handling the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents can help minimize oxidative degradation.[4]
Q4: How can I detect and quantify the degradation of my this compound sample?
A4: The most effective and widely used method for monitoring the stability of this compound is High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV detector or a Mass Spectrometer (MS).[4] A stability-indicating HPLC method can separate the intact parent compound from its degradation products, allowing for accurate quantification of the remaining active molecule.
Q5: What impact does the quality of DMSO have on the stability of this compound?
A5: The purity and water content of DMSO are critical for maintaining the long-term stability of dissolved compounds.[2] DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] The presence of water can accelerate the hydrolytic degradation of susceptible molecules like this compound.[1] Therefore, it is imperative to use high-purity, anhydrous DMSO for preparing stock solutions and to handle it in a low-humidity environment.[2]
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity or inconsistent results in assays. | Degradation of this compound due to repeated freeze-thaw cycles. | Prepare single-use aliquots of your DMSO stock solution and store them at -80°C. For each experiment, thaw a fresh aliquot and discard any unused portion. |
| Hydrolysis of the compound in aqueous buffers. | Ensure the pH of your aqueous working solutions is maintained within a neutral range (pH 6.5-7.5). Prepare fresh working solutions from your DMSO stock for each experiment and avoid long-term storage in aqueous media.[4] | |
| Oxidation of the compound. | Use high-purity, degassed solvents and buffers. If your experimental setup allows, consider handling the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon).[4] | |
| Precipitation of the compound upon dilution in aqueous media. | Low aqueous solubility of the hydrophobic this compound molecule.[5] | Decrease the final working concentration of the compound. Optimize the percentage of DMSO as a co-solvent in your final assay buffer, ensuring to include a vehicle control with the same DMSO concentration. For persistent solubility issues, consider using a co-solvent system (e.g., DMSO with PEG300 and a surfactant like Tween 80).[5] |
| Gradual decrease in the purity of the DMSO stock solution over time. | Absorption of atmospheric water by DMSO, leading to hydrolysis. | Use anhydrous DMSO and minimize the exposure of the stock solution to air by tightly sealing vials and working quickly. Store aliquots in a desiccated environment if possible. |
Experimental Protocols
Protocol: Freeze-Thaw Stability Study of this compound in DMSO
This protocol outlines a method to assess the stability of this compound in a DMSO stock solution when subjected to multiple freeze-thaw cycles.
Materials:
-
This compound, solid powder
-
Anhydrous, high-purity DMSO
-
Low-retention polypropylene (B1209903) microcentrifuge tubes
-
-80°C freezer and a controlled environment for thawing (e.g., room temperature benchtop)
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector
-
C18 reverse-phase HPLC column
-
Appropriate mobile phase (e.g., acetonitrile (B52724) and water gradient)
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM. Ensure complete dissolution by vortexing. Gentle warming (e.g., 37°C) can be used if necessary.
-
Aliquot the stock solution into multiple single-use microcentrifuge tubes.
-
-
Time-Zero (T=0) Analysis:
-
Immediately after preparation, take one aliquot for the initial analysis.
-
Dilute the sample to an appropriate concentration for HPLC analysis.
-
Inject the sample into the HPLC system and record the chromatogram.
-
The peak area of the intact this compound at T=0 will serve as the 100% reference.
-
-
Freeze-Thaw Cycles:
-
Place the remaining aliquots in a -80°C freezer for at least 24 hours.
-
For each freeze-thaw cycle, remove the designated aliquots from the freezer and allow them to thaw completely at room temperature.
-
Once thawed, immediately re-freeze the samples at -80°C.
-
Repeat this process for the desired number of cycles (e.g., 1, 3, 5, 10 cycles). It is recommended to use separate aliquots for each cycle number to avoid confounding effects.
-
-
Sample Analysis:
-
After the completion of the desired number of freeze-thaw cycles, analyze the samples by HPLC using the same method as the T=0 analysis.
-
-
Data Analysis:
-
For each freeze-thaw cycle, calculate the percentage of this compound remaining relative to the T=0 sample using the following formula: % Remaining = (Peak Area at Cycle X / Peak Area at T=0) * 100
-
Plot the percentage of remaining compound against the number of freeze-thaw cycles.
-
Data Presentation:
| Number of Freeze-Thaw Cycles | Mean Peak Area (n=3) | % Remaining (Mean ± SD) |
| 0 (T=0) | [Insert Value] | 100% |
| 1 | [Insert Value] | [Calculate Value] |
| 3 | [Insert Value] | [Calculate Value] |
| 5 | [Insert Value] | [Calculate Value] |
| 10 | [Insert Value] | [Calculate Value] |
Visualizations
Caption: Workflow for assessing the freeze-thaw stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of pseurotin A biosynthesis by GliZ and zinc in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microchemlab.com [microchemlab.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: HPLC-Based Stability Testing of 11-O-Methylpseurotin A
This technical support center provides a comprehensive protocol and guidance for conducting HPLC-based stability testing of 11-O-Methylpseurotin A. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a stability indicating HPLC method?
A1: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is designed to accurately measure the concentration of a drug substance, in this case, this compound, without interference from its degradation products, impurities, or excipients. This is crucial for determining the shelf-life and storage conditions of the compound.[1][2]
Q2: Why are forced degradation studies necessary?
A2: Forced degradation studies, or stress testing, are conducted to understand the intrinsic stability of a molecule by subjecting it to harsh conditions such as acid, base, heat, light, and oxidation.[3][4] These studies help in identifying potential degradation pathways and demonstrating the specificity of the analytical method.[1][5]
Q3: What are the typical stress conditions used in forced degradation studies?
A3: Typical stress conditions include acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), oxidative (e.g., 3% H₂O₂), thermal (e.g., 60-80°C), and photolytic (exposure to UV and visible light) conditions.[1][3][6]
Q4: How do I prepare a stock solution of this compound?
A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727).[] It is recommended to prepare a stock solution in HPLC-grade methanol or acetonitrile (B52724) at a concentration of 1 mg/mL. This stock solution can then be diluted to the desired working concentration with the mobile phase.
Q5: What is the expected shelf-life of this compound?
A5: The shelf-life, which is the period during which the product maintains its quality, safety, and efficacy, needs to be determined through long-term and accelerated stability studies.[8][9] The protocol provided here is the first step in gathering the data needed to establish the shelf-life.
Experimental Protocol: HPLC-Based Stability Testing
This protocol outlines a method for assessing the stability of this compound under various stress conditions.
1. Materials and Reagents
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Purified water (18 MΩ·cm)
-
Formic acid (analytical grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (B78521) (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
2. HPLC Instrumentation and Conditions
A standard reversed-phase HPLC system with a UV detector is suitable. The following conditions are a recommended starting point and may require optimization.
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-20 min: 15-100% B; 20-25 min: 100% B; 25-30 min: 15% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3. Preparation of Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the initial mobile phase composition (85:15, Mobile Phase A:Mobile Phase B).
4. Forced Degradation Study Protocol
For each condition, a sample of the 100 µg/mL working solution is treated as described below. A control sample (unstressed) should be analyzed at each time point.
| Stress Condition | Procedure | Time Points for Analysis |
| Acid Hydrolysis | Mix equal volumes of working solution and 0.1 N HCl. Incubate at 60°C. Neutralize with 0.1 N NaOH before injection. | 0, 2, 4, 8, 24 hours |
| Base Hydrolysis | Mix equal volumes of working solution and 0.1 N NaOH. Incubate at room temperature. Neutralize with 0.1 N HCl before injection. | 0, 1, 2, 4, 8 hours |
| Oxidative Degradation | Mix equal volumes of working solution and 3% H₂O₂. Incubate at room temperature. | 0, 2, 4, 8, 24 hours |
| Thermal Degradation | Store the working solution in a sealed vial at 80°C. | 0, 24, 48, 72 hours |
| Photolytic Degradation | Expose the working solution to direct sunlight or a photostability chamber. A dark control should be run in parallel. | 0, 24, 48, 72 hours |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Column degradation- Active sites on the column- pH of the mobile phase is inappropriate for the analyte | - Replace the column- Use a mobile phase with a different pH or a different buffer- Ensure proper sample dissolution |
| Poor Resolution | - Inappropriate mobile phase composition- Column is not efficient- Flow rate is too high | - Optimize the mobile phase gradient and composition- Replace the column- Reduce the flow rate |
| Retention Time Shift | - Change in mobile phase composition- Fluctuation in column temperature- Column equilibration is insufficient | - Prepare fresh mobile phase and ensure proper mixing- Use a column oven for temperature control- Increase column equilibration time |
| Baseline Noise or Drift | - Air bubbles in the system- Contaminated mobile phase or detector cell- Leaks in the system | - Degas the mobile phase- Flush the system with a strong solvent (e.g., isopropanol)- Check for and tighten any loose fittings |
| Ghost Peaks | - Contamination in the injection port or column- Carryover from a previous injection | - Clean the injection port- Flush the column thoroughly- Inject a blank solvent to check for carryover |
Visual Workflow and Diagrams
Caption: Workflow for the HPLC-based stability testing of this compound.
References
- 1. tnsroindia.org.in [tnsroindia.org.in]
- 2. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of trans-Resveratrol and cis-Resveratrol in an Injectable Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencegate.app [sciencegate.app]
- 4. journals.ekb.eg [journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 8. ijcrt.org [ijcrt.org]
- 9. STABILITY TESTING OF HERBAL NATURAL PRODUCTS | PPTX [slideshare.net]
How to address compound precipitation in 11-O-Methylpseurotin A working solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-O-Methylpseurotin A. The information provided aims to address common challenges, particularly compound precipitation in working solutions, to ensure the success and reproducibility of your experiments.
Troubleshooting Guide: Compound Precipitation
Precipitation of this compound in aqueous working solutions is a common issue due to its hydrophobic nature.[1] This guide provides a systematic approach to diagnose and resolve these solubility challenges.
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution into aqueous media | Low Aqueous Solubility: this compound is a hydrophobic molecule with limited solubility in water.[1] When a concentrated stock in an organic solvent like DMSO is diluted into an aqueous buffer, the compound can "crash out" of solution.[2][3] | - Decrease Final Concentration: The simplest solution is to lower the final working concentration of the compound.[2][3] - Optimize Dilution Method: Perform a stepwise serial dilution instead of a single large dilution. This gradual change in the solvent environment can help maintain solubility.[2][3] - Pre-warm Media: Always use pre-warmed (37°C) cell culture media for dilutions, as lower temperatures can decrease solubility.[2] - Slow Addition with Agitation: Add the compound stock solution dropwise to the aqueous medium while gently vortexing or stirring.[2] |
| Precipitation observed in stock solution (e.g., in DMSO) | Water Contamination: DMSO is hygroscopic and can absorb moisture from the air. The presence of water can reduce the solubility of hydrophobic compounds in DMSO.[3] Low Temperature: If stock solutions are stored at very low temperatures, the compound may precipitate out. | - Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO for preparing stock solutions.[1] - Proper Storage: Store stock solutions in tightly sealed vials at the recommended temperature (-80°C) and minimize exposure to ambient air.[1] - Warm and Vortex: Before use, gently warm the stock solution to room temperature or 37°C and vortex to redissolve any precipitate.[3] |
| Precipitation occurs over time in the incubator | Interaction with Media Components: The compound may interact with salts, proteins (especially in serum-containing media), or other components, leading to the formation of insoluble complexes over time.[3] Temperature and pH Shifts: Temperature fluctuations and changes in media pH due to the CO2 environment can affect compound solubility. Evaporation: Evaporation of media in long-term experiments can increase the compound's concentration beyond its solubility limit. | - Reduce Serum Concentration: If possible, try reducing the serum percentage in your cell culture medium.[3] - Stability Check: Perform a stability study of the compound in your specific cell culture medium over the duration of your experiment. - Maintain Stable Environment: Ensure proper humidification in the incubator and minimize the time culture vessels are outside of it. |
| Inconsistent experimental results | Variable Soluble Concentration: Precipitation can lead to an unknown and variable concentration of the active, soluble compound in your assays. | - Visual Inspection: Carefully inspect your assay plates for any signs of precipitation before and during the experiment. - Determine Maximum Soluble Concentration: Experimentally determine the maximum concentration of this compound that remains soluble under your specific experimental conditions (see Experimental Protocols). |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[4] For biological assays, high-purity, anhydrous DMSO is the most commonly used solvent for preparing concentrated stock solutions.[1]
Q2: What are the optimal storage conditions for this compound?
A2: For long-term stability, the solid powder of this compound should be stored at -20°C, protected from light and moisture. Stock solutions prepared in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[1]
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
A3: The tolerance to DMSO varies between cell lines. However, it is generally recommended to keep the final concentration of DMSO in cell culture media at or below 0.1% to minimize solvent-induced artifacts and cytotoxicity.[1] Always include a vehicle control (media with the same final DMSO concentration as your experimental samples) in your assays.
Q4: How can I increase the aqueous solubility of this compound?
A4: If reducing the final concentration is not feasible, you can try using a co-solvent system. For the related compound pseurotin (B1257602) A, a combination of DMSO, PEG300, and a surfactant like Tween 80 has been used to improve solubility.[4] The inclusion of a small amount of a non-toxic surfactant or complexation with cyclodextrins are other potential strategies to enhance aqueous solubility.[4] It is crucial to test the effects of any additives in a vehicle control.
Q5: How can I confirm if the compound is degrading in my working solution?
A5: The stability of this compound in your experimental setup can be monitored using High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.[1] This will allow you to quantify the amount of intact compound over time.
Data Presentation
While precise quantitative solubility data for this compound is not extensively available in the literature, the following table summarizes the known solubility information.
| Solvent | Reported Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Ethanol | 1 mg/mL[4] |
| Methanol | 1 mg/mL[4] |
| Water | Poorly soluble |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a concentrated stock solution in DMSO and a diluted working solution in aqueous media with minimal precipitation.
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous buffer or cell culture medium
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation (10 mM in DMSO): a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. b. Weigh the desired amount of the compound in a sterile environment. c. Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. d. Vortex briefly until the compound is fully dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[4] e. Aliquot the stock solution into small volumes in amber or foil-wrapped microcentrifuge tubes to protect from light. f. Store the aliquots at -80°C.[1]
-
Working Solution Preparation (e.g., 10 µM in Aqueous Media): a. Pre-warm your sterile aqueous buffer or cell culture medium to 37°C.[2] b. Perform a serial dilution. For example, to get to 10 µM from a 10 mM stock, you can first prepare an intermediate dilution of 1 mM in DMSO. c. Slowly add the required volume of the stock or intermediate solution to the pre-warmed medium while gently vortexing. For a final concentration of 10 µM, add 1 µL of the 10 mM stock to 999 µL of medium (for a final DMSO concentration of 0.1%). d. Visually inspect the final working solution for any signs of precipitation.
Protocol 2: Determination of Maximum Soluble Concentration in Cell Culture Media
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~600 nm
Procedure:
-
Prepare a 2-fold serial dilution of the 10 mM this compound stock solution in DMSO in a 96-well plate.
-
In a separate 96-well clear-bottom plate, add a fixed volume of your pre-warmed complete cell culture medium to each well.
-
Transfer a small, equal volume (e.g., 2 µL) of each DMSO dilution from the first plate to the corresponding wells of the second plate containing the medium. Ensure the final DMSO concentration is consistent across all wells.
-
Include control wells containing only medium and medium with the highest concentration of DMSO used.
-
Incubate the plate at 37°C in a CO2 incubator for a duration relevant to your experiment (e.g., 2 hours).
-
Visually inspect the wells for any signs of cloudiness or precipitate.
-
Quantify the turbidity by measuring the absorbance of each well at a wavelength of approximately 600 nm. An increase in absorbance compared to the DMSO-only control indicates precipitation.[2]
-
The maximum soluble concentration is the highest concentration that does not show a significant increase in absorbance.
Visualization of a Potential Signaling Pathway
This compound has been shown to selectively inhibit a Hof1 deletion strain in Saccharomyces cerevisiae, suggesting an interaction with the Hof1-related cytokinesis pathway. Hof1 is a key regulator of cytokinesis, playing a role in the coordination of actomyosin (B1167339) ring contraction and septum formation.
References
Technical Support Center: Optimizing In Vitro Experiments with 11-O-Methylpseurotin A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their in vitro experiments using 11-O-Methylpseurotin A.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound, and what is a safe final concentration for cell-based assays?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[1][] For cell-based assays, it is common to prepare a high-concentration stock solution in DMSO.[1][3] It is crucial to keep the final concentration of DMSO in the cell culture medium low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[4] A final concentration of ≤ 0.1% is ideal.[1][3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q2: What are the optimal storage conditions for this compound?
A2: For long-term stability, the solid powder of this compound should be stored at -20°C, protected from light and moisture.[3] Stock solutions prepared in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[3]
Q3: What is the known mechanism of action for this compound?
A3: this compound has been shown to selectively inhibit a Hof1 deletion strain of Saccharomyces cerevisiae.[3][5][6] The Hof1 protein is involved in regulating mitosis and cytokinesis.[3][6] Additionally, based on the activity of related pseurotin (B1257602) compounds, it is hypothesized that this compound may modulate key signaling pathways like JAK/STAT and NF-κB, which are critical in inflammation and cell growth.[4][6]
Q4: My this compound is precipitating in the aqueous culture medium. How can I prevent this?
A4: this compound is a hydrophobic molecule with limited aqueous solubility.[3] To prevent precipitation, ensure that the final concentration of the organic solvent from your stock solution is sufficient to maintain solubility but not high enough to be toxic to the cells. Prepare high-concentration stock solutions in a suitable organic solvent like DMSO. When preparing working solutions, perform serial dilutions and ensure the final solvent concentration is compatible with your assay.[3] Gentle sonication can aid in dissolution, but care should be taken to avoid heating.[3]
Troubleshooting Guides
Issue 1: High Variability in MTT Cytotoxicity Assay Results
The MTT assay measures cell viability by assessing mitochondrial activity.[7] High variability can obscure the true effect of this compound.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogeneous cell suspension during plating. Use a calibrated multichannel pipette and mix the cell suspension between plating rows. Optimize the seeding density for your specific cell line to ensure cells are in the logarithmic growth phase.[4] |
| Interference from Compound | This compound, as a natural product, might have inherent color that interferes with absorbance readings or it may directly react with the MTT reagent. Run a control with the compound in cell-free media to check for these interactions.[4] |
| Variable Incubation Times | Standardize all incubation times precisely, especially for compound treatment and MTT incubation. Use a timer and process plates individually to avoid delays.[4] |
| Incomplete Formazan (B1609692) Solubilization | Ensure complete dissolution of the formazan crystals by adding the solubilization solution (e.g., DMSO or acidified isopropanol) and mixing thoroughly.[8][9] |
Issue 2: Weak or Inconsistent Signal in NF-κB Luciferase Reporter Assay
Luciferase reporter assays are used to study the effect of compounds on specific signaling pathways.
| Potential Cause | Recommended Solution |
| Low Transfection Efficiency | Optimize the transfection protocol by varying the DNA-to-transfection reagent ratio. Use high-quality plasmid DNA and low-passage, actively dividing cells.[4] |
| Suboptimal Stimulation | Ensure you are using a potent stimulus (e.g., TNF-α or LPS) at an optimal concentration and for the appropriate duration to activate the NF-κB promoter.[4] |
| Inefficient Cell Lysis | Use the recommended volume of a suitable lysis buffer and ensure complete lysis, potentially with gentle agitation, to release the luciferase enzyme.[4] |
| Suboptimal Luciferase Reaction | Allow the luciferase substrate to equilibrate to room temperature before use. Ensure the substrate is fresh and has been stored correctly. Use opaque-walled plates to prevent well-to-well crosstalk.[4] |
Quantitative Data Summary
While specific IC50 values for this compound are not widely published, the following data for related pseurotin analogs can serve as a reference for designing dose-response experiments.
| Compound | Cell Line | Assay | IC50 |
| Pseurotin A | HepG2 (Human Hepatocellular Carcinoma) | PCSK9 secretion inhibition | 1.2 µM[8] |
| Pseurotin D | MCF-7 (Human Breast Cancer) | Not Specified | 15.6 µM[8] |
| n-Butanol extract of A. fumigatus (containing pseurotin A) | HepG2 (Human Hepatocellular Carcinoma) | SRB | 22.2 µg/mL[8] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol assesses the potential cytotoxicity of this compound.[4]
-
Cell Seeding: Seed cells (e.g., RAW 264.7) in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add MTT solution to a final concentration of 0.5 mg/mL to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: LPS-Induced Cytokine Release in Macrophages
This protocol is for screening the anti-inflammatory effects of this compound.[4]
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a pre-optimized density (e.g., 5 x 10^4 cells/well) and allow them to adhere overnight.
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control. Incubate for 1-2 hours.
-
Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at a low speed and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α and/or IL-6 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
Mandatory Visualizations
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Caption: General experimental workflow for in vitro screening.
Caption: A logical approach to troubleshooting in vitro experiments.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Is Your MTT Assay the Right Choice? [promega.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of 11-O-Methylpseurotin A and Pseurotin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of 11-O-Methylpseurotin A and its parent compound, Pseurotin A. While Pseurotin A has been the subject of numerous studies, research into the biological effects of its methylated derivative, this compound, is less extensive. This document compiles the available experimental data to offer an objective comparison, highlighting their known mechanisms of action and potential therapeutic applications.
Executive Summary
Pseurotin A is a fungal metabolite with a broad range of reported biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[1][2] Its mechanisms of action are multifaceted, involving the inhibition of chitin (B13524) synthase and the modulation of key cellular signaling pathways such as STAT (Signal Transducer and Activator of Transcription) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[3][4]
In contrast, the known biological activity of this compound is primarily centered on its selective inhibition of a Saccharomyces cerevisiae strain with a deletion of the HOF1 gene.[5] This suggests a specific mechanism of action related to the regulation of cytokinesis and cell cycle control.[6] Due to a lack of extensive publicly available data, a direct quantitative comparison of the broader biological activities of this compound with Pseurotin A is currently limited.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for the biological activities of Pseurotin A. At present, there is a notable absence of publicly available, peer-reviewed quantitative data (e.g., IC₅₀ or MIC values) for the antifungal or cytotoxic activities of this compound against a broad range of pathogens or cell lines.
Table 1: Antifungal and Antibacterial Activity of Pseurotin A
| Compound | Target Organism/Enzyme | Assay Type | Result | Citation |
| Pseurotin A | Bacillus cereus | Minimum Inhibitory Concentration (MIC) | 64 µg/mL | [7] |
| Pseurotin A | Shigella shiga | Minimum Inhibitory Concentration (MIC) | 64 µg/mL | [7] |
| Pseurotin A | Chitin Synthase (from Coprinus cinereus) | IC₅₀ | 81 µM | [3] |
Note: There are conflicting reports in the literature regarding the broad-spectrum antifungal activity of Pseurotin A. While some studies indicate general antifungal properties, others suggest it lacks significant antifungal and antibacterial activity despite its inhibition of chitin synthase.[3]
Table 2: Cytotoxicity of Pseurotin A
| Compound | Cell Line | Assay | IC₅₀ | Citation |
| n-Butanol extract of A. fumigatus (containing Pseurotin A) | HepG2 (Human Hepatocellular Carcinoma) | SRB | 22.2 µg/mL | [8] |
| Pseurotin A | HepG2 (Human Hepatocellular Carcinoma) | PCSK9 Secretion Inhibition | 1.2 µM | [9] |
| Pseurotin A | Erwinia carotovora (phytopathogenic bacteria) | IC₅₀ | 220 µg/ml | [10] |
| Pseurotin A | Pseudomonas syringae (phytopathogenic bacteria) | IC₅₀ | 112 µg/ml | [10] |
| Pseurotin A | Human Lung Fibroblasts | IC₅₀ | ≥ 1000 µM | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited findings.
Minimum Inhibitory Concentration (MIC) Assay for Antifungal Activity
This protocol is a generalized method for determining the MIC of a compound using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
a. Preparation of Antifungal Stock Solution:
-
Dissolve the test compound (e.g., Pseurotin A) in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.
b. Inoculum Preparation:
-
Culture the fungal strain to be tested on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) to obtain a fresh, pure culture.
-
Prepare a suspension of fungal cells or spores in sterile saline or a buffered solution.
-
Adjust the suspension to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.
-
Further dilute the suspension in the test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.
c. Assay Procedure:
-
Perform a serial two-fold dilution of the antifungal stock solution in a 96-well microtiter plate using a suitable broth medium.
-
Add the diluted fungal inoculum to each well.
-
Include positive (no antifungal agent) and negative (no inoculum) control wells.
-
Incubate the plate at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours), depending on the fungal species.
d. Determination of MIC:
-
After incubation, examine the microtiter plate visually or with a spectrophotometer to assess fungal growth.
-
The MIC is the lowest concentration of the antifungal agent that inhibits visible growth of the fungus.[11]
Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxicity of a compound on a mammalian cell line.
a. Cell Seeding:
-
Seed cells (e.g., HepG2) in a 96-well plate at an optimized density and allow them to adhere overnight.
b. Compound Treatment:
-
Replace the medium with fresh medium containing serial dilutions of the test compound (e.g., this compound or Pseurotin A) or a vehicle control (e.g., DMSO).
-
Include a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for a specified period (e.g., 24-72 hours).
c. MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
d. Formazan Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is proportional to the number of viable cells. The IC₅₀ value, the concentration that causes 50% inhibition of cell growth, can then be calculated.[12]
STAT3 Luciferase Reporter Assay
This protocol is used to investigate the effect of a compound on the STAT3 signaling pathway.
a. Cell Transfection:
-
Transiently transfect a suitable cell line (e.g., HEK293T) with a STAT3-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization, using a transfection reagent like Lipofectamine.
b. Cell Seeding and Treatment:
-
After transfection, seed the cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified duration.
-
Stimulate the cells with a known STAT3 activator, such as Interleukin-6 (IL-6), to induce the signaling cascade.
c. Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
The firefly luciferase activity indicates the level of STAT3 activation, which is then normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.[13]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed inhibitory mechanism of Pseurotin A on the JAK/STAT and NF-κB signaling pathways.
Caption: Postulated mechanism of this compound via inhibition of Hof1 function in yeast cytokinesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Roles of Hof1p, Bni1p, Bnr1p, and Myo1p in Cytokinesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. molbiolcell.org [molbiolcell.org]
- 5. Phosphorylation-dependent regulation of the F-BAR protein Hof1 during cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reframeDB [reframedb.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. This compound | Benchchem [benchchem.com]
- 11. Roles of Hof1p, Bni1p, Bnr1p, and myo1p in cytokinesis in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Impact of 11-O-Methylpseurotin A on Cell Cycle Progression: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of 11-O-Methylpseurotin A on cell cycle progression. Due to the limited publicly available data on this compound's direct impact on mammalian cell cycles, this analysis leverages data from its close structural analog, Pseurotin (B1257602) D, as a representative of the pseurotin family. This guide offers an objective comparison with established cell cycle inhibitors, supported by experimental data, to inform future research and drug development endeavors.
Executive Summary
This compound, a fungal metabolite, has shown selective inhibitory activity against a Hof1 deletion strain in Saccharomyces cerevisiae, suggesting a potential role in cytokinesis and cell cycle regulation. While direct evidence in mammalian cancer cells is scarce, studies on the related compound Pseurotin D indicate that the pseurotin class of molecules can induce G2/M cell cycle arrest. This guide compares the cell cycle effects of pseurotins with well-characterized natural and synthetic compounds known to halt cell proliferation at various stages of the cell cycle: Genistein, Roscovitine, and Nocodazole. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document serves as a valuable resource for researchers investigating novel anticancer agents.
Data Presentation: Quantitative Effects on Cell Cycle Distribution
The following tables summarize the quantitative data on the effects of Pseurotin D (as a proxy for this compound) and comparator compounds on the cell cycle distribution of various cancer cell lines.
Table 1: Effect of Pseurotin D on Cell Cycle Distribution in MEC-1 Cells
| Treatment | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control | - | 55.1 ± 2.3 | 28.3 ± 1.5 | 16.6 ± 1.1 |
| Pseurotin D | 10 | 48.2 ± 2.8 | 25.1 ± 1.9 | 26.7 ± 2.0 |
| Pseurotin D | 25 | 35.6 ± 3.1 | 20.5 ± 2.2 | 43.9 ± 3.5 |
Data derived from a study on Pseurotin D in MEC-1 chronic lymphocytic leukemia cells.
Table 2: Comparative Effects of Selected Cell Cycle Inhibitors
| Compound | Cell Line | Concentration | Duration (hrs) | Predominant Cell Cycle Arrest Phase | % of Cells in Arrested Phase |
| Genistein | HCT-116 (Colon Cancer) | 50 µM | 48 | G2/M | ~45%[1][2] |
| Roscovitine | HT29 (Colon Cancer) | 50 µM | 24 | G2/M (modest increase) | Not specified[3] |
| Nocodazole | HeLa (Cervical Cancer) | 0.1 µg/mL | 18 | G2/M | >80% |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited findings.
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining
This protocol outlines the procedure for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of the test compound for the specified duration. Include a vehicle-treated control group.
-
Cell Harvesting: For adherent cells, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. For suspension cells, directly collect the cells.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI, which is proportional to the amount of DNA in each cell. The data is then analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4][5][6][7][8]
Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol is for detecting the expression levels of key proteins involved in cell cycle regulation, such as Cyclin B1 and Cdc2 (CDK1).
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-Cdc2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again three times with TBST.
-
Signal Visualization: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponding to the target proteins is quantified and normalized to a loading control like β-actin.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of cell cycle progression.
References
- 1. Prolonged arrest of mammalian cells at the G1/S boundary results in permanent S phase stasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Quercetin arrests G2/M phase and induces caspase-dependent cell death in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinct classes of mitotic cyclins are differentially expressed in the soybean shoot apex during the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint [medsci.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Meiosis I is established through division-specific translational control of a cyclin - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Cellular Targets: A Comparative Guide to Chemical Proteomics for the Deconvolution of 11-O-Methylpseurotin A's Targets
For researchers, scientists, and drug development professionals, the identification of a bioactive compound's cellular targets is a critical step in understanding its mechanism of action and potential therapeutic applications. 11-O-Methylpseurotin A, a natural product derived from Aspergillus fumigatus, has garnered interest for its selective inhibitory activity against a Hof1 deletion strain in Saccharomyces cerevisiae, suggesting a potential role in cytokinesis.[1][2][3] However, its specific protein targets within human cells remain to be elucidated. This guide provides a comparative overview of chemical proteomics strategies for the target deconvolution of this compound, offering insights into experimental design and data interpretation.
Principles of Target Deconvolution using Chemical Proteomics
Chemical proteomics is a powerful suite of techniques used to identify the protein targets of small molecules.[4] For a natural product like this compound, an affinity-based approach is a common and effective strategy. This method involves the synthesis of a chemical probe by attaching a tag (e.g., biotin) to the parent molecule. This probe is then used to "fish" for its binding partners in a cellular lysate or in living cells. The captured proteins are subsequently identified and quantified using mass spectrometry.
Hypothetical Comparative Analysis of Chemical Probes
As there is currently no publicly available data on the use of an this compound-based probe for target identification in human cells, we present a hypothetical comparison to illustrate the considerations in probe selection and experimental design. Here, we compare a specialized, hypothetical "Specific Cytokinesis Probe" derived from this compound with a more generic "Broad-Spectrum Kinase Probe."
Table 1: Hypothetical Comparison of Chemical Probes for Target Deconvolution
| Feature | Specific Cytokinesis Probe (this compound-based) | Broad-Spectrum Kinase Probe (e.g., promiscuous kinase inhibitor) |
| Target Class | Proteins involved in cytokinesis (e.g., human homologs of Hof1) | Protein kinases |
| Assumed Specificity | High, based on the known selective activity of the parent compound in yeast. | Low to moderate, designed to bind to a wide range of kinases. |
| Potential Off-Targets | Unknown, but potentially other proteins with similar binding pockets. | Numerous non-kinase ATP-binding proteins. |
| Applicability | Focused investigation of the mechanism of action of this compound and its role in cell division. | Broad profiling of the kinome and identification of kinase targets for various small molecules. |
Illustrative Quantitative Data
To demonstrate how quantitative data from a chemical proteomics experiment is presented, Table 2 shows hypothetical results from a pull-down experiment using our two notional probes. The data is presented as enrichment ratios, which indicate the abundance of a protein in the probe pull-down compared to a control experiment.
Table 2: Hypothetical Quantitative Proteomics Data
| Protein | Specific Cytokinesis Probe Enrichment Ratio | Broad-Spectrum Kinase Probe Enrichment Ratio |
| PSTPIP1 (Hof1 homolog) | 50.2 | 1.5 |
| RhoA | 25.8 | 0.9 |
| Anillin | 15.3 | 1.1 |
| CDK1 | 2.1 | 45.7 |
| SRC | 1.8 | 30.2 |
| HSP90 | 1.2 | 15.5 |
Note: Data is hypothetical. Higher enrichment ratios (in bold) suggest a direct interaction with the probe.
Experimental Protocols
Below are detailed, generalized protocols for the key stages of an affinity-based chemical proteomics experiment.
Protocol 1: Affinity Purification of Protein Targets
-
Probe Immobilization: A biotinylated chemical probe (e.g., biotin-11-O-Methylpseurotin A) is incubated with streptavidin-coated magnetic beads to immobilize the probe.
-
Cell Lysis: Human cells are lysed to release their protein content. The lysis buffer should be optimized to maintain protein integrity and interactions.
-
Incubation: The cell lysate is incubated with the probe-immobilized beads to allow the probe to bind to its target proteins.
-
Washing: The beads are washed extensively to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in a sample buffer, for further analysis.
Protocol 2: On-Bead Digestion for Mass Spectrometry
-
Reduction and Alkylation: After the final wash step of the affinity purification, the proteins still bound to the beads are treated with dithiothreitol (B142953) (DTT) to reduce disulfide bonds, followed by iodoacetamide (B48618) to alkylate the resulting free thiols.
-
Tryptic Digestion: The proteins on the beads are digested overnight with trypsin, which cleaves the proteins into smaller peptides.[5][6][7][8]
-
Peptide Elution: The resulting peptides are eluted from the beads.
-
Sample Cleanup: The peptide mixture is desalted and concentrated using a C18 solid-phase extraction column.
-
Mass Spectrometry Analysis: The cleaned peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their sequences and relative abundances.[9]
Visualizing Workflows and Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental workflows.
Caption: A generalized workflow for identifying protein targets using affinity-based chemical proteomics.
Caption: A simplified signaling pathway in human cytokinesis involving the human homolog of Hof1, PSTPIP1.
Conclusion
While the precise molecular targets of this compound in human cells are yet to be discovered, chemical proteomics offers a robust framework for their identification. The hypothetical comparison and detailed protocols provided in this guide serve as a valuable resource for researchers embarking on the target deconvolution of this and other natural products. The development of a specific chemical probe based on this compound, coupled with quantitative mass spectrometry, holds the key to unlocking its mechanism of action and evaluating its therapeutic potential. Further investigation is essential to validate its targets and delineate its role in the complex machinery of human cell division.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biolinks.co.jp [biolinks.co.jp]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. On-bead digestion protocol: From immunoprecipitation with nanobodies to MS analysis | Proteintech Group [ptglab.com]
- 6. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 7. biotechsupportgroup.com [biotechsupportgroup.com]
- 8. usherbrooke.ca [usherbrooke.ca]
- 9. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Direct Target Engagement of 11-O-Methylpseurotin A: A Comparative Guide to Biophysical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the direct molecular target of 11-O-Methylpseurotin A, a fungal metabolite that selectively inhibits a Hof1 deletion strain of Saccharomyces cerevisiae. While this genetic evidence strongly suggests a role in the cytokinesis pathway mediated by the F-BAR protein Hof1, direct binding has not been biochemically validated. Here, we present a guide to the essential biophysical techniques required to confirm this interaction, alongside a comparison with other well-characterized inhibitors of cytokinesis.
Introduction to this compound and its Putative Target
This compound is a fungal metabolite that has been identified as a selective inhibitor of Saccharomyces cerevisiae strains with a deletion of the HOF1 gene. Hof1 is a crucial regulator of cytokinesis, the final step in cell division. It is an F-BAR domain-containing protein that plays a role in organizing the actin cytoskeleton and linking it to septins at the division site. The mammalian homolog of Hof1 is PSTPIP1 (proline-serine-threonine phosphatase interacting protein 1), which is also involved in cytoskeletal organization and cytokinesis. The selective inhibition of the hof1Δ strain by this compound points to a synthetic lethal relationship and strongly implicates the Hof1 pathway as its target. However, to validate Hof1 as the direct molecular target, rigorous biophysical characterization is necessary.
Comparison with Alternative Cytokinesis Inhibitors
To provide context for the validation of this compound, it is useful to compare it with other small molecule inhibitors that target different components of the cytokinesis machinery. The following table summarizes their properties. Notably, direct binding data for this compound is currently unavailable and would be the goal of the experimental protocols outlined in this guide.
| Compound | Molecular Target | Reported Binding Affinity (Kd) | Assay Method |
| This compound | Hof1 (putative) | To be determined | (see protocols below) |
| Cytochalasin D | Actin (barbed end) | ~2.6 - 18 µM (monomeric actin)[1][2] | Direct binding measurement |
| Latrunculin A | G-actin | 0.1 µM (ATP-actin), 4.7 µM (ADP-actin)[3][4] | TIRF microscopy |
| Blebbistatin | Myosin II | IC50: ~1.57 - 6.47 µM (nonmuscle and smooth muscle myosin II)[5] | ATPase activity assay |
| CK-666 | Arp2/3 complex | IC50: ~4 - 17 µM[6] | Actin polymerization assay |
Experimental Protocols for Confirming Direct Binding
To definitively determine if this compound directly binds to Hof1, a combination of in vitro and in-cell biophysical assays is recommended.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[4]
Experimental Protocol:
-
Protein Preparation: Express and purify recombinant Hof1 protein. Dialyze the purified Hof1 and the this compound solution extensively against the same buffer to minimize heats of dilution. A recommended buffer is 50 mM HEPES, 150 mM NaCl, pH 7.4.
-
Sample Preparation:
-
Prepare a 20-50 µM solution of Hof1 in the ITC buffer.
-
Prepare a 200-500 µM solution of this compound in the same buffer. The ligand concentration should be 10-20 times that of the protein.
-
-
ITC Experiment:
-
Load the Hof1 solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the ligand into the protein solution while monitoring the heat changes.
-
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, ΔH, and ΔS.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding kinetics (association and dissociation rates) and affinity of an interaction in real-time by detecting changes in the refractive index at the surface of a sensor chip.[7][8]
Experimental Protocol:
-
Chip Preparation: Covalently immobilize purified Hof1 protein onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+ buffer).
-
SPR Measurement:
-
Inject the different concentrations of this compound over the sensor chip surface.
-
Monitor the change in the SPR signal (response units, RU) over time to obtain sensorgrams for association and dissociation phases.
-
-
Data Analysis: Fit the sensorgram data to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. It is based on the principle that a protein becomes more thermally stable when bound to a ligand.[9]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture yeast cells (wild-type and potentially a Hof1-overexpressing strain).
-
Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour).
-
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells to release the proteins.
-
Centrifuge the lysates to separate the soluble protein fraction from the precipitated aggregates.
-
-
Protein Detection:
-
Quantify the amount of soluble Hof1 in the supernatant at each temperature using Western blotting with an anti-Hof1 antibody.
-
-
Data Analysis: Plot the amount of soluble Hof1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of Hof1.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Hypothetical signaling pathway of Hof1 in yeast cytokinesis.
Caption: Experimental workflow for Isothermal Titration Calorimetry.
Caption: Experimental workflow for Surface Plasmon Resonance.
Caption: Experimental workflow for the Cellular Thermal Shift Assay.
References
- 1. The binding of cytochalasin D to monomeric actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal Structures of Monomeric Actin Bound to Cytochalasin D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Latrunculin A Accelerates Actin Filament Depolymerization in Addition to Sequestering Actin Monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Characterization of two classes of small molecule inhibitors of Arp2/3 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Cytochalasin D acts as an inhibitor of the actin-cofilin interaction. | Semantic Scholar [semanticscholar.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Latrunculin - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Confirming Hits from an 11-O-Methylpseurotin A Phenotypic Screen
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of secondary assays to validate and characterize hits emerging from phenotypic screens involving 11-O-Methylpseurotin A. This document outlines experimental protocols and data presentation formats to facilitate informed decision-making in the hit-to-lead process.
Phenotypic screening is a powerful approach for identifying compounds with desired biological effects. However, hits from such screens require rigorous validation to confirm their activity and elucidate their mechanism of action. This compound, a fungal metabolite, has demonstrated selective inhibition of a Hof1 deletion strain in Saccharomyces cerevisiae, suggesting a potential role in cell cycle regulation.[1] Furthermore, its structural similarity to other pseurotins, such as Pseurotin (B1257602) A and D, points towards potential anti-inflammatory and anti-cancer activities, likely through the modulation of key signaling pathways like STAT and NF-κB.[2][3][4]
This guide details a series of recommended secondary assays to confirm and characterize hits from a phenotypic screen centered on this compound. The assays are designed to move from broad confirmation of cellular effects to more specific mechanistic insights.
Comparison of Secondary Assays
The following table summarizes key secondary assays for hit validation, their principles, and the type of data they generate.
| Assay | Principle | Key Outputs | Throughput | Remarks |
| Cell Viability (MTT) Assay | Measures the metabolic activity of cells, which is proportional to the number of viable cells. | IC50 (half-maximal inhibitory concentration) | High | A fundamental first step to quantify the cytotoxic or cytostatic effects of the hit compound. |
| Cell Cycle Analysis | Quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) using DNA staining and flow cytometry. | Percentage of cells in each cell cycle phase. | Medium | Crucial for validating hits from screens where a cell cycle phenotype is expected, given the known activity of this compound. |
| STAT3 Phosphorylation Assay | Detects the phosphorylation status of STAT3, a key transcription factor in cell proliferation and survival, typically via Western blot. | Relative levels of phosphorylated STAT3 (p-STAT3) to total STAT3. | Low to Medium | Investigates the modulation of the STAT signaling pathway, a known target of related pseurotin compounds. |
| NF-κB Reporter Assay | Measures the activity of the NF-κB transcription factor using a reporter gene (e.g., luciferase) under the control of NF-κB response elements. | Fold change in NF-κB activity. | High | Assesses the impact on the NF-κB pathway, which is implicated in inflammation and cancer. |
Quantitative Data Summary
While specific experimental data for this compound in these secondary assays is not extensively available in public literature, the following table provides reference data for the related compound, Pseurotin A, to guide experimental design and data interpretation.
| Compound | Cell Line | Assay | IC50 / Effect | Reference |
| Pseurotin A | HepG2 | PCSK9 Secretion Inhibition | 1.2 µM | [5] |
| Pseurotin A | RAW 264.7 Macrophages | Inhibition of STAT3 Phosphorylation | Significant inhibition observed | [6] |
| Pseurotin A | Rat Synovial Tissue Cells | Inhibition of NF-κB Activation | Observed inhibition | [4] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and the experimental logic, the following diagrams illustrate the putative signaling pathway affected by pseurotins and a general workflow for hit validation.
Caption: Putative signaling pathways modulated by this compound.
Caption: Experimental workflow for hit validation and characterization.
Experimental Protocols
Cell Viability (MTT) Assay
Objective: To determine the concentration-dependent effect of a hit compound on cell viability.
Materials:
-
96-well cell culture plates
-
Cells of interest (e.g., a cancer cell line relevant to the phenotypic screen)
-
Complete cell culture medium
-
This compound hit compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the hit compound in complete culture medium.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of a hit compound on cell cycle progression.
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound hit compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the hit compound at various concentrations for a specified time.
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and centrifuge to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to measure the fluorescence intensity of PI, which corresponds to the DNA content.
-
Deconvolute the resulting DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
STAT3 Phosphorylation Western Blot
Objective: To determine if a hit compound inhibits the phosphorylation of STAT3.
Materials:
-
6-well cell culture plates
-
Cells of interest (e.g., a cell line with constitutively active STAT3 or stimulated with a cytokine like IL-6)
-
Complete cell culture medium
-
This compound hit compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-STAT3 and anti-total-STAT3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with the hit compound as described for cell cycle analysis. If necessary, stimulate the cells with an appropriate agonist (e.g., IL-6) to induce STAT3 phosphorylation.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT3 as a loading control.
-
Quantify the band intensities and express the results as the ratio of phosphorylated STAT3 to total STAT3.
NF-κB Luciferase Reporter Assay
Objective: To measure the effect of a hit compound on NF-κB transcriptional activity.
Materials:
-
96-well cell culture plates
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct
-
Complete cell culture medium
-
This compound hit compound
-
An NF-κB activator (e.g., TNF-α or LPS)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the reporter cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the hit compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator for a specified time (e.g., 6-8 hours). Include unstimulated and vehicle-treated controls.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
-
Calculate the fold change in NF-κB activity relative to the stimulated control.
References
- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 2. MTT (Assay protocol [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. Pseurotin D Inhibits the Activation of Human Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pseurotin A as a novel suppressor of hormone dependent breast cancer progression and recurrence by inhibiting PCSK9 secretion and interaction with LDL receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural pseurotins inhibit proliferation and inflammatory responses through the inactivation of STAT signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Bioactivity of Pseurotin A and its Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structure-activity relationships (SAR) of Pseurotin A and its analogs. By presenting key experimental data, detailed methodologies, and visual representations of associated signaling pathways, this document serves as a valuable resource for advancing research and development in this promising class of natural products.
Pseurotin A, a fungal metabolite characterized by its unique spirocyclic γ-lactam core, has emerged as a molecule of significant interest due to its diverse biological activities. These activities span from anticancer and immunomodulatory effects to the regulation of cholesterol metabolism. Understanding the relationship between the chemical structure of Pseurotin A and its biological functions is crucial for the development of novel therapeutic agents. This guide synthesizes the current knowledge on the SAR of Pseurotin A analogs, offering a comparative analysis of their performance in various bioassays.
Comparative Bioactivity of Pseurotin A Analogs
The following table summarizes the quantitative data on the biological activities of Pseurotin A and several of its key analogs. This data highlights how modifications to the Pseurotin A scaffold influence its potency and selectivity across different biological targets.
| Analog | Target/Activity | Cell Line/System | Bioassay | IC50/EC50 | Reference |
| Pseurotin A | PCSK9 Secretion Inhibition | HepG2 (human liver cancer) | PCSK9 Secretion Assay | 1.20 µM | [1][2] |
| Colony Formation Inhibition | PC-3 (human prostate cancer) | Colony Formation Assay | 3.9 µM | [3] | |
| Colony Formation Inhibition | 22Rv1 (human prostate cancer) | Colony Formation Assay | 1.0 µM | [3] | |
| Anti-proliferative | Glioma cells | Proliferation Assay | 0.51–29.3 μM | ||
| Pseurotin D | Proliferation Inhibition | MEC-1 (human lymphoid leukemia) | Cell Counting | 23 µM | |
| Immunosuppression | Murine Splenocytes | Mixed Lymphocyte Reaction | More potent than Pseurotin A | ||
| 10-deoxypseurotin A | IgE Production Inhibition | In vitro | IgE Production Assay | 0.066 µM | |
| 11-O-methylpseurotin A | Selective inhibition of Hof1 deletion strain | Saccharomyces cerevisiae | Yeast Halo Assay | Active | |
| Antiseizure Activity | Larval Zebrafish | PTZ-induced seizure model | Inactive | ||
| Fluorinated Synerazol | Anti-angiogenic Activity | Chorioallantoic Membrane Assay | CAM Assay | Potent | |
| Cytocidal Activity | Cancer cell lines | Cytotoxicity Assay | More potent than Synerazol |
Key Signaling Pathways and Experimental Workflows
The biological effects of Pseurotin A and its analogs are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a general workflow for evaluating the bioactivity of these compounds.
Caption: Pseurotin A inhibits PCSK9 secretion and its interaction with the LDL receptor.
References
In Vivo Validation of 11-O-Methylpseurotin A's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo data for 11-O-Methylpseurotin A and its structurally related analogs, Pseurotin (B1257602) A and Pseurotin D. Due to the limited in vivo studies on this compound, this guide leverages data from its better-characterized parent compounds to provide a comprehensive overview of the potential therapeutic applications and biological activities of this class of fungal metabolites.
Executive Summary
This compound is a fungal metabolite with demonstrated in vitro activity suggesting a role in cell cycle regulation.[1][2][3] Specifically, it selectively inhibits a Hof1 deletion strain of Saccharomyces cerevisiae, pointing to a potential mechanism of action related to mitosis and cytokinesis.[1][3] However, its in vivo efficacy remains largely unexplored, with a notable lack of activity in a preclinical seizure model.[1] In contrast, its parent compound, Pseurotin A, and the related analog, Pseurotin D, have shown promising in vivo therapeutic potential in various disease models, including osteoporosis, cancer, and inflammation.[1] This guide presents a comparative overview of the available data to inform future in vivo validation studies of this compound.
Data Presentation: Comparative In Vivo Efficacy
The following table summarizes the available in vivo data for this compound and its key analogs.
| Compound | Animal Model | Condition | Key Findings |
| This compound | Larval Zebrafish | Pentylenetetrazole (PTZ)-induced seizures | Inactive in preventing seizure activity.[1] |
| Pseurotin A | Ovariectomized (OVX) Mouse | Osteoporosis | Prevented bone loss and reduced the number of osteoclasts.[1] |
| Rat | Hepatocellular Carcinoma | Exerted an anti-hepatocarcinogenic effect.[1][4] | |
| Nude Mouse Xenograft (mCRPC CWR-R1ca cells) | Metastatic Castration-Resistant Prostate Cancer | Suppressed tumor recurrence.[5][6] | |
| Pseurotin D | Mouse | Ovalbumin-induced footpad edema | Decreased paw swelling and production of pro-inflammatory cytokines.[1] |
Mechanism of Action: A Focus on Cell Cycle and Beyond
The primary in vitro evidence for this compound's mechanism of action is its selective inhibition of a yeast strain lacking the Hof1 protein.[1][2][3] Hof1 is a key regulator of cytokinesis, suggesting that this compound may disrupt cell division.
For the broader pseurotin class, modulation of the STAT (Signal Transducer and Activator of Transcription) pathway has been implicated in their biological activities, which is a critical pathway in immune responses and cell growth.[1] Pseurotin A has also been shown to target the PCSK9-LDLR axis, which is involved in cholesterol metabolism and has been linked to cancer progression.[5][6]
Mandatory Visualizations
Signaling Pathway
Caption: Postulated signaling pathways for pseurotin analogs.
Experimental Workflow
Caption: General experimental workflow for in vivo studies.
Experimental Protocols
General In Vivo Efficacy Study Protocol (Adapted from Pseurotin A studies)
This protocol provides a general framework. Specific parameters should be optimized for the chosen animal model and disease state.
1. Animal Model:
-
Select an appropriate animal model relevant to the hypothesized mechanism of action of this compound (e.g., a tumor xenograft model for cell cycle inhibition).
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatize animals for at least one week before the start of the experiment.
2. Compound Preparation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline).
-
Determine the dose range based on in vitro potency and any available toxicity data.
-
Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined frequency.
3. Experimental Groups:
-
Group 1 (Control): Healthy animals receiving no treatment.
-
Group 2 (Vehicle): Disease-induced animals receiving the vehicle solution.
-
Group 3 (Treatment): Disease-induced animals receiving this compound.
-
Group 4 (Positive Control - Optional): Disease-induced animals receiving a known effective drug for comparison.
4. Monitoring and Data Collection:
-
Monitor animal health daily, including body weight, food and water intake, and any signs of toxicity.
-
For tumor models, measure tumor volume regularly using calipers.
-
At the end of the study, collect blood samples for biochemical analysis (e.g., serum biomarkers).
-
Euthanize animals and collect relevant tissues for histopathological examination and further molecular analysis.
5. Statistical Analysis:
-
Analyze data using appropriate statistical methods (e.g., t-test, ANOVA) to determine the significance of the observed effects.
-
A p-value of <0.05 is typically considered statistically significant.
Conclusion and Future Directions
While direct in vivo efficacy data for this compound is currently scarce, its specific in vitro activity against a yeast deletion strain involved in cell cycle regulation suggests a clear path for future investigation.[1] The promising in vivo activities of its parent compounds, Pseurotin A and D, in diverse models of disease provide a strong rationale for further exploring the therapeutic potential of this compound.[1] Future in vivo studies should focus on models relevant to its proposed mechanism of action, such as oncology models, to fully elucidate its therapeutic potential. Acute toxicity studies, similar to those conducted for Pseurotin A, would also be a critical next step in its preclinical development.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Pseurotin A Validation as a Metastatic Castration-Resistant Prostate Cancer Recurrence-Suppressing Lead via PCSK9-LDLR Axis Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Towards Developing Novel Prostate Cancer Recurrence Suppressors: Acute Toxicity of Pseurotin A, an Orally Active PCSK9 Axis-Targeting Small-Molecule in Swiss Albino Mice | MDPI [mdpi.com]
Comparative Antifungal Spectrum Analysis: 11-O-Methylpseurotin A vs. Pseurotin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antifungal and biological activities of 11-O-Methylpseurotin A and its parent compound, Pseurotin A. While extensive research has been conducted on Pseurotin A, public data on the broad-spectrum antifungal activity of this compound is notably limited, precluding a direct quantitative comparison of their potency across a wide range of fungal pathogens.[1] This document summarizes the available experimental data, outlines relevant experimental methodologies, and visualizes the proposed mechanisms of action and experimental workflows.
Executive Summary
Pseurotin A is a fungal secondary metabolite known for its antibiotic and antifungal properties.[1] Its primary proposed antifungal mechanism involves the inhibition of chitin (B13524) synthase, an enzyme critical for the integrity of the fungal cell wall.[1] However, reports in the literature regarding its direct antifungal efficacy have been conflicting.[1] this compound is a derivative of Pseurotin A.[1] While it has demonstrated activity against a specific mutant strain of Saccharomyces cerevisiae, comprehensive data on its broad-spectrum antifungal activity, such as Minimum Inhibitory Concentrations (MICs), are not widely available.[1] This data gap currently prevents a conclusive comparison of its antifungal potency against that of Pseurotin A.[1]
Data Presentation: Antifungal and Biological Activity
The following table summarizes the available quantitative data for Pseurotin A and this compound. The absence of broad-spectrum antifungal data for this compound is a key takeaway.
| Compound | Target Organism/Enzyme | Assay Type | Result |
| Pseurotin A | Bacillus cereus | MIC | 64 µg/mL[2] |
| Shigella shiga | MIC | 64 µg/mL[2] | |
| Chitin Synthase (Coprinus cinereus) | IC50 (Solubilized enzyme) | 81 µM[3] | |
| This compound | Saccharomyces cerevisiae (hof1δ mutant) | Survival Assay | Decreases survival[] |
Experimental Protocols
A detailed methodology is crucial for the accurate interpretation of antifungal susceptibility data. The following is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a common technique in antifungal research.
Broth Microdilution Method for Antifungal Susceptibility Testing
-
Preparation of Fungal Inoculum:
-
The fungal species of interest is cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature until sporulation.
-
Conidia (spores) are harvested by flooding the agar surface with sterile saline or phosphate-buffered saline (PBS) containing a wetting agent (e.g., Tween 80).
-
The resulting suspension is filtered to remove hyphal fragments.
-
The conidial concentration is determined using a hemocytometer and adjusted to a final concentration of approximately 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL in the test medium (e.g., RPMI-1640).
-
-
Preparation of Antifungal Agent Dilutions:
-
The test compound (e.g., Pseurotin A) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
A series of twofold dilutions of the stock solution are prepared in the test medium in a 96-well microtiter plate. The final concentration range should be sufficient to determine the MIC.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared fungal suspension.
-
Positive (no antifungal agent) and negative (no fungus) control wells are included.
-
The plate is incubated at a temperature and for a duration appropriate for the fungal species being tested (e.g., 35°C for 24-48 hours).
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition) compared to the positive control.
-
Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed antifungal mechanism of Pseurotin A.
Caption: Putative mechanism of this compound.
Caption: Experimental workflow for MIC determination.
References
Safety Operating Guide
Proper Disposal of 11-O-Methylpseurotin A: A Guide for Laboratory Professionals
For Immediate Release
This guide provides essential safety and logistical information for the proper disposal of 11-O-Methylpseurotin A, a fungal metabolite. Due to its identified hazards, including acute oral toxicity and significant aquatic toxicity, stringent adherence to these procedures is critical to ensure personnel safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals engaged in laboratory-scale activities.
I. Immediate Safety and Hazard Information
Before handling this compound, it is imperative to be familiar with its specific hazards. The compound is classified under the Globally Harmonized System (GHS) with the following primary concerns:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
Personnel must wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, at all times when handling the compound or its waste. All handling of solid compound or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation.
II. Quantitative Hazard Data
The following table summarizes the key hazard classifications for this compound.
| Hazard Classification | GHS Category | Hazard Statement | Precautionary Code |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | P301 + P312 |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life | P273 |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects | P391 |
III. Step-by-Step Disposal Protocol
The primary disposal method for this compound is collection by a licensed hazardous waste disposal service for incineration or other approved treatment.[1][2] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.
Experimental Workflow for Waste Disposal
Caption: Workflow for the safe disposal of this compound waste.
1. Waste Segregation:
-
Immediately segregate all waste streams containing this compound at the point of generation.[3]
-
Solid Waste: Includes contaminated gloves, weigh boats, pipette tips, vials, and absorbent paper.
-
Liquid Waste: Includes unused solutions, reaction mixtures, and solvent rinsates. Keep aqueous and organic solvent waste streams separate to facilitate proper disposal.[4]
2. Container Selection and Management:
-
Solid Waste: Collect in a durable, leak-proof plastic bag or a designated solid waste container with a lid.
-
Liquid Waste: Use a dedicated, leak-proof, and chemically compatible container with a screw-top cap.[5] Glass is suitable for most common laboratory solvents (e.g., DMSO, ethanol, methanol). Ensure the container material is compatible with the solvent used.
-
Keep waste containers securely closed except when adding waste.[2] Do not fill liquid containers beyond 90% capacity to allow for vapor expansion.[5]
3. Labeling Hazardous Waste:
-
As soon as the first item of waste is added, label the container clearly.[6]
-
The label must include:
-
The full chemical name: "this compound" and any solvents present with their approximate percentages.[8]
-
The specific hazard warnings: "Acutely Toxic" and "Ecotoxic" .[8]
-
The accumulation start date (the date the first waste was added).[6]
-
The name and contact information of the responsible researcher or Principal Investigator.[9]
4. Storage in the Laboratory:
-
Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][9]
-
The storage area should be away from general traffic and sinks.
-
Use secondary containment (e.g., a chemical-resistant tray or bin) to capture any potential leaks from the primary container.[2][4]
5. Arranging for Disposal:
-
Once a waste container is full or the project is complete, arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a contracted hazardous waste disposal company.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Ensure all waste is properly documented in your laboratory's chemical inventory and waste logs as required.
6. Decontamination and Empty Container Disposal:
-
To be considered "empty," a container that held acutely hazardous waste may require triple rinsing with a suitable solvent.[4][10]
-
The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.[4][10]
-
After proper decontamination, deface or remove the original labels from the empty container before disposing of it according to institutional guidelines for non-hazardous lab glass or plastic.[10]
References
- 1. Disposal Methods for Chemical Waste: A Comprehensive Guide [greenflow.com]
- 2. ehs.washington.edu [ehs.washington.edu]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. mcfenvironmental.com [mcfenvironmental.com]
- 8. in.ewu.edu [in.ewu.edu]
- 9. Section 2: Waste Containers, Storage and Labelling - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 10. vumc.org [vumc.org]
Safeguarding Your Research: A Guide to Handling 11-O-Methylpseurotin A
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
For researchers, scientists, and drug development professionals, the safe handling of novel compounds like 11-O-Methylpseurotin A is paramount. In the absence of a specific Safety Data Sheet (SDS), a conservative approach, treating the compound as potentially hazardous, is essential. This guide provides the necessary procedural information for the safe operational use and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment and Precautions
This compound is an antibacterial compound and a derivative of Pseurotin A, a natural product known to have various biological activities.[1][2] Due to the lack of specific toxicological data for this compound, it must be handled with the assumption of high potency and potential health risks. Exposure routes to be controlled include inhalation, skin and eye contact, and ingestion.[3]
Key Physicochemical Information:
| Property | Value | Source |
| CAS Number | 956904-34-0 | [1] |
| Molecular Formula | C23H27NO8 | [1] |
| Molecular Weight | 445.46 g/mol | [1] |
| Appearance | White solid | [4] |
| Solubility | Soluble in DMSO, Methanol, Ethanol (1 mg/ml) | [4] |
| Storage | Store at -20°C | [4] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure. The following table summarizes the required equipment.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves (double-gloving recommended). Check manufacturer's breakthrough times. | Prevents skin contact with the compound. Double-gloving provides an extra layer of protection.[5] |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes or airborne particles of the compound.[5] |
| Body Protection | Fully fastened laboratory coat. | Protects skin and clothing from contamination.[5] |
| Respiratory Protection | N95 or higher-rated respirator. | Prevents inhalation of fine particles, especially when handling the solid compound outside of a certified fume hood.[5] |
Engineering Controls
Engineering controls are the primary means of minimizing exposure and should be used in conjunction with appropriate PPE.
-
Ventilation: All handling of this compound, especially weighing and solubilization of the solid form, must be conducted in a certified chemical fume hood or a powder-containment balance enclosure to control airborne particles.[5][6]
-
Containment: For procedures with a higher risk of aerosolization or when handling larger quantities, the use of a glovebox or isolator is recommended.[6] Rooms where potent compounds are handled should be maintained under negative pressure to prevent contaminants from escaping.[6]
Operational and Disposal Plans
Adherence to strict procedural guidelines is critical for safety and to prevent contamination.
Step-by-Step Handling Protocol
-
Preparation: Before beginning work, ensure the chemical fume hood is functioning correctly and all necessary PPE is donned.[5]
-
Weighing:
-
Solubilization:
-
Post-Handling:
-
Thoroughly decontaminate the work area and any equipment used.
-
Wash hands and any exposed skin thoroughly after handling.[7]
-
Emergency Procedures
| Incident | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
| Spill | Evacuate the immediate area and alert colleagues and the laboratory supervisor. For small spills, if trained, use an appropriate spill kit while wearing full PPE. For large spills, evacuate the laboratory and contact the institutional safety office.[5] |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Dispose of all contaminated materials, including gloves, pipette tips, and weighing paper, in a designated and clearly labeled hazardous waste container.[5]
-
Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed, and appropriate hazardous waste bottle.[5]
-
Regulations: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
Visual Workflow and Decision-Making Guides
To further clarify the necessary safety procedures, the following diagrams illustrate the handling workflow and spill response logic.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
